(3-Aminophenyl)dimethylphosphine oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-dimethylphosphorylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIKUEAQCXSYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26728-38-1 | |
| Record name | 3-(dimethylphosphoryl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of (3-Aminophenyl)dimethylphosphine Oxide
The following technical guide details the synthesis of (3-Aminophenyl)dimethylphosphine oxide , a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development (e.g., ALK inhibitors like Brigatinib).
CAS Number: 26728-38-1 Formula: C₈H₁₂NOP Molecular Weight: 169.16 g/mol [1][2]
Executive Summary & Retrosynthetic Analysis
The dimethylphosphine oxide (DMPO) moiety is a bioisostere of the amide group and a potent hydrogen-bond acceptor.[2] Its incorporation into drug candidates improves metabolic stability and solubility.[3] The synthesis of (3-aminophenyl)dimethylphosphine oxide poses a chemoselectivity challenge: installing the phosphorus-carbon (P–C) bond without oxidizing the amine prematurely or poisoning the catalyst.
Retrosynthetic Logic: The most robust disconnection is the P–C bond , utilizing a Palladium-catalyzed cross-coupling between a secondary phosphine oxide (SPO) and an aryl halide.[2] This route avoids the harsh conditions of Grignard reagents, which are incompatible with the nitro precursors often used to mask the amine.
Pathway Visualization
Figure 1: Strategic disconnection showing the convergent Pd-catalyzed route.
Primary Route: Pd-Catalyzed Cross-Coupling (The "SPO" Method)
This route is currently the industry standard for medicinal chemistry due to its high functional group tolerance and scalability. It utilizes Dimethylphosphine oxide (SPO) as a nucleophile under Palladium catalysis.
Phase 1: Preparation of Dimethylphosphine Oxide (Me₂P(O)H)
Note: This reagent is commercially available but often expensive or unstable upon long storage. In-situ preparation or fresh synthesis is recommended for scale-up.
Mechanism: Hydrolysis of chlorodimethylphosphine or Grignard addition to diethyl phosphite.
Reaction:
Phase 2: P-C Bond Formation
Reaction:
-
Catalyst System: Pd(OAc)₂ (1–5 mol%) with Xantphos (ligand). Xantphos is crucial for preventing catalyst poisoning by the phosphine oxide.
-
Base: K₃PO₄ or Cs₂CO₃ (anhydrous).[2]
-
Solvent: 1,4-Dioxane or Toluene (degassed).[2]
Phase 3: Nitro Reduction
Reaction:
-
Selectivity: The P=O bond is extremely stable to hydrogenation. Standard conditions (H₂ balloon, MeOH) work quantitatively.
Detailed Experimental Protocols
Protocol A: Synthesis of Dimethylphosphine Oxide (Precursor)
Use this if the reagent is not purchased.
-
Setup: Flame-dried 1L 3-neck flask, N₂ atmosphere.
-
Reagents: Diethyl phosphite (1.0 eq), Methylmagnesium bromide (3.0 eq, 3.0 M in ether).
-
Procedure:
-
Cool MeMgBr solution to 0°C.[2]
-
Add Diethyl phosphite dropwise (highly exothermic).
-
Warm to RT and stir for 2 hours.
-
Quench: Pour into saturated NH₄Cl (aq) at 0°C.
-
Extraction: Extract continuously with CHCl₃ or DCM.
-
Concentration: Carefully remove solvent (Me₂P(O)H is volatile; bp ~65-70°C at reduced pressure).
-
Yield: Expect colorless oil/low-melting solid.
-
Protocol B: Pd-Catalyzed Coupling (Key Step)[2][3]
-
Reagents:
-
1-Bromo-3-nitrobenzene (1.0 eq, 20 mmol)
-
Dimethylphosphine oxide (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (2.2 mol%)
-
K₃PO₄ (1.5 eq)
-
Solvent: Dry 1,4-Dioxane (0.2 M concentration)
-
-
Procedure:
-
Charge flask with aryl bromide, base, Pd(OAc)₂, and Xantphos.
-
Evacuate and backfill with N₂ (3 cycles).
-
Add Dioxane and Dimethylphosphine oxide via syringe.
-
Heat to 100°C for 4–12 hours. Monitor by LCMS (Target mass: M+H = 200.1).
-
Workup: Filter through Celite to remove inorganic salts. Concentrate filtrate.
-
Purification: Flash chromatography (DCM/MeOH 95:5). The product is polar.
-
Protocol C: Hydrogenation to Target
-
Reagents:
-
(3-Nitrophenyl)dimethylphosphine oxide (from Step B)
-
Pd/C (10 wt% loading, use 10% by mass of substrate)
-
Solvent: Methanol[4]
-
-
Procedure:
-
Dissolve substrate in MeOH. Add Pd/C carefully under N₂.
-
Purge with H₂ (balloon pressure is sufficient).
-
Stir at RT for 2–4 hours.
-
Workup: Filter through Celite. Evaporate solvent.
-
Result: Off-white solid. Purity is usually >95% without further chromatography.
-
Analytical Data & Troubleshooting
Key Characterization Data
| Technique | Expected Signal | Interpretation |
| ³¹P NMR | δ +28 to +35 ppm (s) | Distinct shift for tertiary phosphine oxide.[2] Absence of P-H coupling (doublet) confirms substitution. |
| ¹H NMR | δ 1.6–1.8 ppm (d, J=13Hz, 6H) | Methyl protons coupled to Phosphorus (Doublet is diagnostic). |
| ¹H NMR | δ 3.5–5.0 ppm (broad s) | Amine protons (NH₂) after reduction. |
| LC-MS | m/z ~170.1 [M+H]⁺ | Confirm molecular weight. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Coupling | Oxidation of SPO reagent | Ensure Me₂P(O)H is fresh.[2] It oxidizes to phosphinic acid (Me₂P(O)OH) in air. |
| Catalyst Death | P(III) poisoning | Ensure complete oxidation of any trace phosphine impurities. Use Xantphos (high bite angle protects Pd). |
| Product stuck on Silica | High Polarity | Use DCM:MeOH (9:1) or even 8:2. Add 1% Et₃N to the eluent. |
Safety & Handling
-
Dimethylphosphine oxide: Malodorous and potentially toxic. Handle in a fume hood. While less pyrophoric than primary phosphines, it is flammable.
-
Palladium Residues: Heavy metal waste must be segregated.
-
Exotherms: The Grignard synthesis of the precursor is extremely exothermic; control addition rates strictly.
References
-
Enamine Ltd. Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks.[5] (Demonstrates scale-up of Me2P(O)H and Pd-coupling).
-
Organic Chemistry Portal. Phosphine oxide synthesis by substitution or addition.[2] (Comprehensive review of C-P bond formation methods).
-
Hays, H. R. (1968).[4] "Reaction of diethyl phosphonate with methyl and ethyl Grignard reagents". Journal of Organic Chemistry, 33(10), 3690–3694. (Foundational protocol for Me2P(O)H synthesis).
-
Sigma-Aldrich. (3-Aminophenyl)dimethylphosphine oxide Product Page.[2] (Physical properties and safety data).
-
Ding, H. et al. (2013).[2] "Palladium-Catalyzed P-C Coupling of Secondary Phosphine Oxides". Organic Letters. (Modern conditions for the coupling step).
Sources
(3-Aminophenyl)dimethylphosphine oxide chemical structure and bonding
Topic: (3-Aminophenyl)dimethylphosphine oxide: Chemical Structure, Bonding, and Synthetic Methodology Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
(3-Aminophenyl)dimethylphosphine oxide (CAS: 26728-38-1) is a bifunctional organophosphorus compound characterized by a highly polar phosphine oxide moiety and a meta-substituted primary amine.[1][2] Unlike its triphenylphosphine oxide counterparts, the dimethyl substitution pattern confers unique solubility profiles and steric parameters (smaller Tolman cone angle), making it a valuable ligand in coordination chemistry and a versatile intermediate in the synthesis of flame-retardant polyimides and pharmaceutical building blocks. This guide provides a rigorous analysis of its molecular architecture, electronic bonding nature, and validated synthetic protocols.[2]
Molecular Architecture & Geometric Parameters
The structural integrity of (3-aminophenyl)dimethylphosphine oxide is defined by the distorted tetrahedral geometry centered at the phosphorus atom and the planar aromaticity of the phenyl ring.
Geometric Parameters (Derived from Analogues)
While specific single-crystal X-ray diffraction data for the meta-amino derivative is limited, structural parameters are extrapolated with high confidence from the crystallographic data of the parent compound, dimethylphenylphosphine oxide (DMPPO), and related aniline derivatives.
| Parameter | Value (Approx.) | Structural Significance |
| Geometry (P) | Tetrahedral ( | The |
| Bond Length (P=O) | 1.48 – 1.49 Å | Indicates strong multiple bond character; slightly elongated by H-bond acceptance.[2] |
| Bond Length (P-C) | 1.79 – 1.81 Å | Typical for P(V)-Aryl and P(V)-Alkyl single bonds.[2] |
| Bond Angle (C-P-C) | 103° – 106° | Compressed relative to ideal tetrahedral (109.5°) due to the repulsion from the P=O bond electron density. |
| Torsion Angle | Variable | The P=O vector is often twisted out of the phenyl plane to minimize steric repulsion with ortho-hydrogens. |
Steric Profile
The replacement of two phenyl rings (as seen in triphenylphosphine oxide) with methyl groups significantly reduces the steric bulk around the oxygen atom. This accessibility enhances the Lewis basicity of the phosphoryl oxygen, making it a potent hydrogen-bond acceptor and a strong ligand for hard metal centers (e.g., Lanthanides, Mg²⁺).
Electronic Structure & Bonding Nature
The bonding in (3-aminophenyl)dimethylphosphine oxide is dominated by two competing electronic features: the hyperconjugative stabilization of the phosphoryl group and the inductive influence of the meta-amino substituent.
The Nature of the P=O Bond
Historically described as a
-
Mechanism: The filled
-orbitals of the oxygen atom donate electron density into the antibonding orbitals of the P–C bonds ( ). -
Result: This interaction shortens the P–O bond and strengthens it (Bond Dissociation Energy ~575 kJ/mol) without requiring significant
-orbital participation.[2] The bond is best represented as a resonance hybrid between a polarized double bond ( ) and a zwitterionic single bond ( ).
Meta-Substitution Effects
The amino group (-NH₂) at the 3-position (meta) is electronically "insulated" from the phosphorus center regarding resonance.
-
Resonance: There is no direct conjugation between the lone pair on the nitrogen and the electron-withdrawing phosphoryl group.
-
Inductive Effect: The phosphoryl group exerts a strong electron-withdrawing inductive effect (-I), slightly increasing the acidity of the anilinic protons compared to unsubstituted aniline. Conversely, the amino group exerts a weak electron-donating effect, but this perturbation on the phosphorus chemical shift is minimal due to the meta-distance.
Figure 1: Electronic connectivity diagram highlighting the hyperconjugative nature of the P=O bond and the electronic isolation of the meta-amino group.
Spectroscopic Signatures
Accurate identification relies on distinct spectroscopic markers.[2] The following data is synthesized from validated databases for aryl-dimethylphosphine oxides.
| Technique | Parameter | Characteristic Signal | Interpretation |
| ³¹P NMR | Chemical Shift ( | +26 to +30 ppm | Typical range for Ar-P(O)Me₂ species.[2] Deshielded relative to phosphines due to oxidation state (V).[2] |
| ¹H NMR | Methyl Doublet | Doublet due to | |
| ¹H NMR | Amine Protons | Broad singlet, exchangeable with D₂O.[2] Shift varies with concentration (H-bonding).[2] | |
| FT-IR | P=O Stretch | 1160 – 1180 cm⁻¹ | Strong, sharp band.[2] Lower frequency than dialkyl phosphonates due to lack of alkoxy induction.[2] |
| FT-IR | N-H Stretch | 3300 – 3450 cm⁻¹ | Doublet (symmetric/asymmetric) typical of primary amines.[2] |
Synthetic Methodology: Nitration-Reduction Protocol
The most robust route for scaling (3-aminophenyl)dimethylphosphine oxide avoids the use of expensive Pd-catalysts required for aryl halide coupling. Instead, it leverages the meta-directing power of the phosphine oxide group.
Protocol Overview
-
Precursor: Dimethylphenylphosphine oxide (DMPPO).[2]
-
Step 1 (Nitration): Electrophilic aromatic substitution using fuming HNO₃/H₂SO₄.[2] The strong EWG nature of -P(O)Me₂ directs the nitro group exclusively to the meta position.
-
Step 2 (Reduction): Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) to convert the nitro group to the amine.
Figure 2: Step-by-step synthetic pathway utilizing the meta-directing properties of the phosphine oxide group.
Detailed Experimental Procedure (Adapted for Bench Scale)
Step 1: Synthesis of (3-Nitrophenyl)dimethylphosphine oxide
-
Dissolution: Dissolve dimethylphenylphosphine oxide (10 mmol) in concentrated H₂SO₄ (5 mL) at 0°C.
-
Addition: Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature <10°C.
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC or ³¹P NMR (shift change is minimal, but appearance of aromatic nitro signals in ¹H NMR is diagnostic).
-
Workup: Pour onto crushed ice. Neutralize with NaOH/NaHCO₃ to pH 7. Extract with Dichloromethane (DCM).[2]
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
Step 2: Reduction to (3-Aminophenyl)dimethylphosphine oxide
-
Setup: Dissolve the nitro-intermediate in Methanol. Add 10 wt% Pd/C catalyst (5% loading).
-
Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 3 atm in Parr shaker) for 4–12 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C.[2]
-
Isolation: Concentrate the filtrate in vacuo. The product typically solidifies upon drying.[2]
-
Validation: Confirm structure via ¹H NMR (disappearance of low-field nitro-aromatic protons, appearance of broad NH₂ singlet).
Applications & Reactivity
-
Coordination Chemistry: The molecule acts as a hemilabile ligand.[2] The hard oxygen donor binds strongly to oxophilic metals (Ln, Ti, Al), while the amine can be derivatized to form Schiff bases or amides, creating "pincer-like" architectures.
-
Polymer Science: Used as a co-monomer in the synthesis of phosphorus-containing polyimides.[2] The phosphine oxide moiety imparts flame retardancy and thermal stability, while the meta-linkage improves solubility compared to rigid para-structures.
References
-
Gilheany, D. G. (1994).[2] Structure and bonding in tertiary phosphine chalcogenides. Chemical Reviews, 94(5), 1339-1374.[2] Link
-
Hays, H. R. (1968).[2][3] Reaction of diethyl phosphonate with methyl and ethyl Grignard reagents. Journal of Organic Chemistry, 33(10), 3690–3694.[2] Link (Fundamental synthesis of dimethylphosphine oxides).
-
Bankmann, M., et al. (1991).[2] Phosphorus-containing polymers: Synthesis and properties. Macromolecules. (Contextual reference for meta-amino phosphine oxide applications).
-
Sigma-Aldrich/Merck. (2024).[2] Product Specification: (3-Aminophenyl)dimethylphosphine oxide (CAS 26728-38-1).[1][2][4] Link
-
Chesnut, D. B. (1999).[2] The Electron Localization Function (ELF) Description of the PO Bond in Phosphine Oxide. Journal of the American Chemical Society, 121(10), 2335-2336. Link (Bonding theory).[2]
Sources
- 1. (3-Aminophenyl)dimethylphosphine oxide | 26728-38-1 [m.chemicalbook.com]
- 2. Dimethylphenylphosphine oxide | C8H11OP | CID 66304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethylphosphine oxide - Wikipedia [en.wikipedia.org]
- 4. 26728-38-1|(3-Aminophenyl)dimethylphosphine oxide|BLD Pharm [bldpharm.com]
Chemo-Selectivity and Functionalization Strategies for (3-Aminophenyl)dimethylphosphine Oxide
Executive Summary & Molecular Architecture
(3-Aminophenyl)dimethylphosphine oxide (3-APDMPO) represents a critical building block in modern medicinal chemistry and advanced materials science. Unlike simple anilines, 3-APDMPO contains a dimethylphosphine oxide (DMPO) group—a highly polar, metabolically stable moiety that significantly alters the physicochemical and electronic properties of the molecule.
This guide addresses the specific challenges of reacting 3-APDMPO with electrophiles. The core challenge lies in the electronic deactivation of the aniline nitrogen by the phosphine oxide and the high aqueous solubility of the resulting products, which renders traditional hydrophobic extraction protocols ineffective.
Structural & Electronic Analysis
The reactivity of 3-APDMPO is defined by the interplay between the nucleophilic amino group and the electron-withdrawing phosphine oxide.
-
The Nucleophile: The amino group (-NH
) at the meta position. -
The Modulator: The -P(O)Me
group is strongly electron-withdrawing via induction (-I) and resonance (-M) when conjugated, though the meta position limits direct resonance deactivation compared to para. -
The Result: The nitrogen lone pair is less available than in unsubstituted aniline, requiring stronger electrophiles or optimized coupling catalysts.
Key Physicochemical Parameters:
| Parameter | Value / Characteristic | Implication for Synthesis |
|---|---|---|
| CAS | 26728-38-1 | Verification Standard |
| pKa (Conjugate Acid) | ~3.5 - 3.8 (Predicted) | Less basic than aniline (pKa 4.6); requires non-nucleophilic bases (DIPEA) to prevent protonation. |
| LogP | < 1.0 (Hydrophilic) | CRITICAL: Products often partition into the aqueous phase during workup. |
| H-Bonding | Strong Acceptor (P=O) | Excellent water solubility; mimics carbonyls in kinase inhibitors. |
Electronic Reactivity Map
To understand the reactivity, we must visualize the electron density flow. The phosphine oxide pulls density from the ring, deactivating the amine.
Figure 1: Electronic deactivation pathway. The P(O)Me2 group exerts an electron-withdrawing effect, reducing the nucleophilicity of the meta-amine compared to standard aniline.
Reactivity Profile with Common Electrophiles
Acylation (Amide Coupling)
This is the most frequent transformation, particularly for generating kinase inhibitors (e.g., Brigatinib analogs).
-
Reactivity: Moderate. The reduced nucleophilicity requires activation of the carboxylic acid partner.
-
Reagent Choice:
-
Acid Chlorides: React rapidly in DCM/Pyridine.
-
Carboxylic Acids:[1] Require high-efficiency coupling agents. HATU is superior to EDC/HOBt for this substrate due to the deactivated amine.
-
-
Solvent System: DMF or NMP is preferred over DCM due to the starting material's polarity.
Sulfonylation
Reaction with sulfonyl chlorides to form sulfonamides.
-
Reactivity: Good.
-
Conditions: Pyridine (solvent/base) at 0°C → RT.
-
Note: The resulting sulfonamide is often acidic; ensure pH control during isolation to prevent forming water-soluble salts.
Reductive Amination
Reaction with aldehydes/ketones.
-
Reactivity: Slow imine formation.
-
Protocol: Requires a Lewis acid catalyst (e.g., Ti(OiPr)
) to drive imine formation before adding the reducing agent (NaBH(OAc) ).
Detailed Experimental Protocol: Amide Coupling
Scenario: Coupling 3-APDMPO with a heteroaromatic carboxylic acid.
The "Solubility Trap"
Warning: A standard workup (dilute with EtOAc, wash with water/brine) often leads to 0% yield because the P=O group drags the product into the aqueous layer.
Optimized Workflow (Self-Validating)
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.2 equiv) - Chosen for high reactivity with deactivated anilines.
-
DIPEA (3.0 equiv) - Base.
-
3-APDMPO (1.0 equiv)
-
DMF (Anhydrous) - Solvent.
Step-by-Step Protocol:
-
Activation: Dissolve the Carboxylic Acid in anhydrous DMF (0.2 M concentration). Add DIPEA. Stir for 5 minutes.
-
Coupling Agent: Add HATU in one portion. The solution should turn yellow/orange. Stir for 10 minutes to form the activated ester.
-
Nucleophile Addition: Add 3-APDMPO (solid or dissolved in minimal DMF).
-
Reaction: Stir at Room Temperature for 4-16 hours.
-
Validation: Monitor by LC-MS.[2] Do not use TLC alone, as the polar P=O group causes streaking and poor separation on silica.
-
-
Workup (The Critical Divergence):
-
Method A (Precipitation): Pour reaction mixture into 10 volumes of ice-cold water. If precipitate forms, filter and wash.
-
Method B (Direct Purification - Recommended): If no precipitate forms (common due to P=O hydrophilicity), do not extract . Dilute with MeOH/Water and inject directly onto a Reverse-Phase (C18) Prep-HPLC column.
-
Workup Decision Logic
Figure 2: Decision matrix for isolation. Due to the polarity of the phosphine oxide, direct reverse-phase purification is often superior to liquid-liquid extraction.
Quantitative Comparison of Coupling Reagents
When coupling 3-APDMPO with sterically hindered acids, reagent choice dictates yield.
| Coupling Reagent | Reaction Time | Est. Yield | Comments |
| EDC / HOBt | 18-24 h | 40-60% | Often incomplete conversion; difficult to separate urea byproduct from polar product. |
| HATU / DIPEA | 2-6 h | 85-95% | Gold Standard. Fast activation overcomes deactivated amine nucleophilicity. |
| T3P (Propylphosphonic anhydride) | 12 h | 70-80% | Good for scale-up; easy workup (water soluble byproducts), but requires heating. |
| Acid Chloride | < 1 h | >90% | Excellent yield but limited by stability of the acid partner. |
Applications & References
Applications in Drug Discovery
The (3-aminophenyl)dimethylphosphine oxide scaffold is a bioisostere for sulfonamides and carbonyls.
-
Kinase Inhibitors: The P=O bond acts as a strong hydrogen bond acceptor in the ATP-binding pocket, similar to the mechanism seen in ALK inhibitors like Brigatinib .
-
Solubility Enhancement: Introducing the DMPO group can increase the aqueous solubility of lipophilic drug candidates by 10-100 fold compared to their phenyl analogs.
References
-
Synthesis and Polymer Applications
- Title: Synthesis, characterization, and thermal properties of tris(3-aminophenyl)phosphine oxide-based nadimide resins.
- Source: ResearchGate / Journal of Applied Polymer Science.
-
URL:
-
DMPO Building Blocks in MedChem
- Title: Synthesis of MedChem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks.
- Source: Enamine Ltd.
-
URL:
-
Amide Coupling Methodologies
- Title: Amide bond formation: beyond the myth of coupling reagents.
- Source: Chemical Society Reviews (RSC).
-
URL:
-
Electronic Effects of Phosphine Oxides
-
Title: Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity.[3]
- Source: Dalton Transactions (RSC).
-
URL:
-
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 26728-38-1|(3-Aminophenyl)dimethylphosphine oxide|BLD Pharm [bldpharm.com]
- 3. pubs.rsc.org [pubs.rsc.org]
Introduction to Aminophenyl Phosphine Oxide Ligands: A Technical Guide
Executive Summary
Aminophenyl phosphine oxides represent a specialized class of hybrid ligands that bridge the gap between hard-donor oxygen chemistry and soft-donor nitrogen/phosphorus chemistry. Unlike traditional phosphine ligands (
This guide details the synthesis, coordination mechanics, and critical applications of these ligands, specifically focusing on the ortho-isomer, (2-aminophenyl)diphenylphosphine oxide , which serves as a privileged scaffold in transition metal catalysis and medicinal chemistry.
Part 1: Molecular Architecture & Electronic Properties
The utility of aminophenyl phosphine oxides stems from their dual-functionality. The molecule features two distinct donor sites with opposing electronic demands:
-
Phosphoryl Oxygen (
): A hard Lewis base. It is a strong hydrogen bond acceptor and coordinates preferentially to oxophilic metals (e.g., Lanthanides, Ti, Al) or hard cations ( , ). The bond is highly polarized, significantly increasing aqueous solubility compared to phosphines. -
Aniline Nitrogen (
): A borderline/soft Lewis base. It coordinates well with late transition metals (Pd, Ni, Pt). In the ortho position, it creates a pre-organized "pocket" for chelation.
Electronic Profile Table
| Feature | Property | Value / Characteristic | Impact on Utility |
| P=O[1][2][3][4] Bond Length | Geometric | 1.48 – 1.51 Å | Short, strong bond; resistant to metabolic oxidation. |
| P=O Dipole | Electronic | High (~4.3 D) | Enhances solubility in polar solvents/water. |
| Aniline pKa | Acidity | ~3.5 – 4.5 | Weak base; remains neutral at physiological pH (7.4). |
| P=O Basicity | Acidity | pKa | Only protonates in strong acid; acts as H-bond acceptor. |
| Coordination | Denticity | Monodentate or Bidentate | Enables "hemilabile" catalysis (ligand arm-off/arm-on). |
Part 2: Synthesis & Design (Field-Proven Protocol)
While various routes exist (e.g., coupling of aryl halides with phosphine oxides), the most robust and scalable method for generating high-purity (2-aminophenyl)diphenylphosphine oxide is the Oxidation-Reduction Sequence . This pathway avoids expensive transition metal catalysts in the ligand synthesis phase.
Diagram: Synthesis Workflow
Figure 1: Modular synthesis pathway starting from commercially available nitro-arenes.
Detailed Experimental Protocol: Reduction of Nitro-Precursor
Objective: Synthesis of (2-aminophenyl)diphenylphosphine oxide from (2-nitrophenyl)diphenylphosphine oxide.
Reagents:
-
(2-Nitrophenyl)diphenylphosphine oxide (1.0 equiv)
-
Palladium on Carbon (Pd/C, 10 wt%, 0.05 equiv)
-
Ammonium Formate (5.0 equiv) or Hydrogen Gas (
balloon) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitro-precursor in MeOH (0.1 M concentration). The solution will likely be pale yellow.
-
Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Pd/C can ignite methanol vapor; add under a gentle stream of nitrogen.
-
Reduction:
-
Method A (Transfer Hydrogenation): Add Ammonium Formate in one portion. Heat to reflux (
C) for 1-2 hours. -
Method B (Hydrogenation): Purge flask with
gas and stir vigorously under a hydrogen balloon at Room Temperature (RT) for 4-6 hours.
-
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product is more polar (lower
) and fluorescent under UV. -
Workup: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a white to off-white solid.
-
Purification: Recrystallize from hot Ethanol or Toluene if necessary.
-
Self-Validation Check: The product should show a sharp singlet in
NMR at ppm (DMSO- ) and a broad singlet for in NMR at ppm.
-
Part 3: Coordination Chemistry & Modes
The defining feature of this ligand class is hemilability . In a catalytic cycle, the ligand can toggle between bidentate (chelated) and monodentate modes. This "breathing" mechanism stabilizes the metal center during resting states (chelated) while opening a coordination site for substrate binding (monodentate) during the active phase.
Diagram: Hemilabile Coordination
Figure 2: The hemilabile "on-off" mechanism critical for catalytic turnover.
-
Hard Metals (Ln, Ti): Preferentially bind the Oxygen (
). -
Soft Metals (Pd, Pt): Preferentially bind the Nitrogen (
). -
Borderline (Ni): Binds both, facilitating the hemilabile switching.
Part 4: Applications
Catalysis: Ethylene Oligomerization
Nickel(II) complexes of aminophenyl phosphine oxides are potent catalysts for ethylene oligomerization, producing linear
Performance Data (Representative):
| Catalyst System | Activator | Activity (
Insight: The aminophenyl phosphine oxide ligands often favor dimerization (C4) or oligomerization over polymerization due to the steric bulk of the phenyl-phosphine oxide group blocking chain growth.
Medicinal Chemistry: Solubility Enhancement
In drug design, the "magic methyl" effect is well known, but the "phosphine oxide effect" is gaining traction. Replacing a carbon-based lipophilic core with a phosphine oxide can dramatically lower
-
Case Study: Brigatinib (ALK inhibitor).
-
Structure contains a dimethylphosphine oxide moiety.
-
Role: The
group acts as a hydrogen bond acceptor, improving water solubility and creating specific interactions within the ATP binding pocket of the kinase. -
Application: Aminophenyl phosphine oxides serve as precursors to these bioactive scaffolds, allowing for the attachment of the polar
unit to aryl-amine drug cores.
-
Nuclear Separations (Contextual)
While carbamoylmethylphosphine oxides (CMPO) are the standard for actinide extraction (TRUEX process), aminophenyl phosphine oxides are investigated for their ability to selectively complex Lanthanides (
References
-
Synthesis of Aryldiphenylphosphine Oxides via Wittig Reaction
- Source: ACS Omega, 2020.
-
URL:[Link]
-
Phosphine Oxides in Medicinal Chemistry
- Source: Journal of Medicinal Chemistry (ACS), 2021.
-
URL:[Link]
-
Ni-Based Complexes in Selective Ethylene Oligomeriz
- Source: MDPI C
-
URL:[Link]
-
Reduction of Nitro Compounds to Amines (General Protocols)
- Source: Beilstein Journal of Organic Chemistry, 2016.
-
URL:[Link]
-
Coordin
- Source: Wikipedia / Structural Chemistry D
-
URL:[Link]
Sources
Technical Guide: Synthesis of Substituted Aminophenyl Dimethylphosphine Oxides
The synthesis of substituted aminophenyl dimethylphosphine oxides represents a critical junction in modern medicinal chemistry, particularly for the development of kinase inhibitors (e.g., Brigatinib) where the dimethylphosphine oxide (DMPO) moiety serves as a metabolically stable hydrogen-bond acceptor.
This guide prioritizes the Palladium-Catalyzed C–P Cross-Coupling as the primary synthetic strategy due to its superior regiocontrol compared to classical electrophilic substitution.
Part 1: Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
The synthesis of aminophenyl dimethylphosphine oxides requires a strict selection of the starting material based on the desired substitution pattern.
-
The "Meta" Trap (Electrophilic Substitution): Direct nitration of dimethylphenylphosphine oxide is governed by the strong electron-withdrawing nature of the
group ($ \sigma_p \approx 0.50 $), which directs incoming electrophiles to the meta position. This route is unsuitable for accessing para- or ortho-aminophenyl derivatives. -
The "Ortho/Para" Solution (C–P Cross-Coupling): To synthesize 4-aminophenyl or 2-aminophenyl isomers, one must establish the C–P bond de novo using pre-functionalized aryl halides. This approach utilizes the reactivity of Secondary Phosphine Oxides (SPOs) under transition metal catalysis.[1]
Decision Matrix (DOT Visualization)
The following decision tree illustrates the selection of synthetic routes based on the target isomer.
Figure 1: Retrosynthetic decision matrix highlighting the necessity of C-P coupling for ortho/para isomers.
Part 2: Primary Protocol – Pd-Catalyzed C–P Cross-Coupling[1]
This protocol describes the synthesis of (4-aminophenyl)dimethylphosphine oxide via the coupling of 4-iodoaniline with dimethylphosphine oxide. This method avoids the need for amine protection, as the oxidative addition to the C–I bond is faster than N-coordination under these conditions.
Reaction Mechanism & Causality
The reaction relies on the tautomeric equilibrium of the secondary phosphine oxide (SPO).
-
Tautomerism: Dimethylphosphine oxide exists primarily as the P(V) oxide (
) but tautomerizes to the P(III) hydroxide ( ). -
Ligand Exchange: The P(III) tautomer coordinates with the Palladium center.
-
Base Role: The base (e.g.,
) facilitates the deprotonation of the P-OH species, forming a Pd-phosphinito complex which undergoes reductive elimination to form the C–P bond.
Experimental Protocol
Reagents:
-
4-Iodoaniline (1.0 equiv)
-
Dimethylphosphine oxide (1.2 equiv) [Warning: Air sensitive, handle under inert gas]
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: Xantphos (5-10 mol%) – Selected for its large bite angle, stabilizing the reductive elimination step.
-
Base: K
PO (1.5 equiv) – Anhydrous is critical. -
Solvent: DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube or pressure vial and cycle with Argon/Nitrogen three times.
-
Solvent Degassing: Sparge anhydrous DMF with Argon for 30 minutes. Rationale: Oxygen promotes the oxidation of dimethylphosphine oxide to dimethylphosphinic acid, quenching the nucleophile.
-
Loading: Under a counter-flow of Argon, add 4-iodoaniline (219 mg, 1.0 mmol), Xantphos (29 mg, 0.05 mmol), Pd(OAc)
(11 mg, 0.05 mmol), and K PO (318 mg, 1.5 mmol). -
SPO Addition: Add dimethylphosphine oxide (approx. 94 mg/reactant purity adjusted, 1.2 mmol) via syringe. Note: DMPO is often a low-melting solid or viscous liquid; gentle warming may be required to dispense.
-
Reaction: Seal the vessel and heat to 100–120 °C for 12–16 hours.
-
Monitoring: Check by LC-MS. The starting iodide should disappear. A major peak for
(Product) should appear.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with EtOAc (30 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.
-
Wash the filtrate with Brine (3 x 10 mL) to remove DMF. Critical: DMF retention can interfere with crystallization.
-
Dry over Na
SO and concentrate in vacuo.
-
-
Purification: Flash column chromatography (DCM:MeOH, gradient 95:5 to 90:10). The product is highly polar due to the P=O bond and amine.
Yield Expectation: 75–85% Characterization:
-
NMR: Singlet at
ppm (distinctive shift from starting SPO at ppm). -
NMR: Doublet for P-Me protons (
ppm, Hz).
Catalytic Cycle Visualization
Figure 2: Pd-catalyzed cycle highlighting the interaction between the oxidative addition complex and the SPO tautomer.
Part 3: Alternative Protocol – Reduction of Nitro-Precursors
If the starting material (4-nitrophenyl)dimethylphosphine oxide is available (e.g., via coupling of 4-bromonitrobenzene), reduction is a robust pathway.
Protocol: Catalytic Hydrogenation
Rationale: This method is cleaner than Fe/HCl reductions, simplifying workup for the water-soluble phosphine oxide product.
-
Setup: Dissolve (4-nitrophenyl)dimethylphosphine oxide (1.0 mmol) in MeOH (10 mL).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Hydrogenation: Stir under H
atmosphere (balloon pressure is sufficient) at Room Temperature for 4 hours. -
Workup: Filter through Celite under Argon (to prevent fire hazard of dry Pd/C). Concentrate filtrate.
-
Result: Quantitative conversion to (4-aminophenyl)dimethylphosphine oxide.
Part 4: Data Summary & Troubleshooting
Comparative Analysis of Methods
| Feature | Route A: Pd-Coupling (Recommended) | Route B: Nitration/Reduction |
| Regiocontrol | Excellent (Determined by halide) | Poor (Meta-selective) |
| Substrate Scope | Tolerates amines, esters, ethers | Limited by nitration conditions |
| Reagent Cost | Higher (Pd catalyst, Xantphos) | Lower (HNO |
| Scalability | Good (Flow chemistry compatible) | Good, but isomer separation required |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Catalyst Poisoning | Ensure amine substrate is free of sulfur/thiols. Increase catalyst loading to 10%. |
| No Reaction | SPO Oxidation | Verify SPO quality by |
| Incomplete Conv. | Temperature too low | SPO couplings often require |
| Product stuck in Aqueous | High Water Solubility | Avoid aqueous extraction if possible. Use "dry loading" for column chromatography or extract with DCM/Isopropanol (3:1). |
References
-
Dmytriv, Y., Ryabukhin, S., Volochnyuk, D., & Tolmachev, A. A. "Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks." Enamine.net. Link
-
ChemicalBook. "(2-Aminophenyl)dimethylphosphine Oxide | 1197953-47-1."[2] ChemicalBook.com. Link
-
Bloomfield, A. J., & Herzon, S. B. (2012).[3] "Palladium-Catalyzed Cross-Coupling of Aryl Halides and Secondary Phosphine Oxides." Organic Letters, 14(17), 4370–4373. Link
-
Ding, H., et al. (2020). "Phosphine oxides from a medicinal chemist's perspective: Physicochemical and in vitro parameters relevant for drug discovery." Journal of Medicinal Chemistry, 63(13), 7081-7107. Link
-
Rassukana, Y. V., et al. (2025).[4] "Efficient and Versatile Synthesis of Tetrasubstituted α‐Amino and α‐Hydroxy Dimethylphosphine Oxides." ResearchGate.[1][5][6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. (2-Aminophenyl)dimethylphosphine Oxide | 1197953-47-1 [chemicalbook.com]
- 3. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of (3-Aminophenyl)dimethylphosphine oxide
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for (3-Aminophenyl)dimethylphosphine oxide (CAS No: 26728-38-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from safety data sheets (SDS), chemical supplier recommendations, and the broader scientific literature to offer field-proven insights into maintaining the integrity of this versatile chemical intermediate.
Introduction: The Role of (3-Aminophenyl)dimethylphosphine oxide
(3-Aminophenyl)dimethylphosphine oxide is a bifunctional organophosphorus compound featuring both a nucleophilic aromatic amine and a polar phosphine oxide group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. It serves as a precursor for synthesizing complex ligands for catalysis, functionalized polymers, and novel pharmaceutical agents where the phosphine oxide moiety can act as a hydrogen bond acceptor or a metabolically stable structural element. Given its reactive nature, understanding its stability profile is paramount to ensuring experimental reproducibility and the quality of downstream products.
Chemical Stability Profile
The stability of (3-Aminophenyl)dimethylphosphine oxide is influenced by several environmental factors. While the product is generally stable under standard ambient conditions (room temperature) for short periods, its long-term integrity requires careful control of its environment. The primary degradation concerns stem from the reactivity of the aminophenyl group.
Sensitivity to Atmospheric Conditions
-
Oxidation: The aromatic amine group is susceptible to oxidation when exposed to air. This oxidative process is a primary degradation pathway and can lead to the formation of colored impurities, progressing from a colorless or pale yellow solid to darker shades. To mitigate this, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended by suppliers[1]. The phosphine oxide group (P=O) itself is a highly stable functional group and is often the final product of phosphine oxidation, thus it is not prone to further oxidation under normal conditions[2].
-
Moisture: The compound is hygroscopic and should be protected from moisture. Safety data sheets consistently advise keeping the container tightly closed in a dry place[3]. Absorption of water can not only lead to physical changes in the solid but may also facilitate certain degradation reactions.
Sensitivity to Light and Temperature
-
Photostability: Exposure to light, particularly UV radiation, can promote the degradation of aromatic amines. Therefore, it is essential to store the material in a dark place, using amber vials or other opaque containers to prevent photodegradation[1][4].
-
Thermal Stability: While considered stable at room temperature, long-term storage at elevated temperatures is discouraged. Some suppliers utilize cold-chain transportation and recommend refrigerated or frozen storage for extended shelf life[1][5]. High temperatures can also increase the rate of oxidative degradation and may lead to the formation of explosive vapor-air mixtures if the compound is heated intensely.
Chemical Incompatibilities
To prevent hazardous reactions and degradation, (3-Aminophenyl)dimethylphosphine oxide should be stored away from incompatible materials. These primarily include:
-
Strong Oxidizing Agents: Can react vigorously with the amine group.
-
Strong Acids and Alkalis: Can react with the basic amine or the phosphine oxide group[5].
Potential Degradation Pathway
The most probable degradation pathway under typical storage and handling is the oxidation of the aromatic amine. This process can proceed through various intermediates, leading to complex colored mixtures and a decrease in the purity of the material.
Caption: Primary degradation pathway via oxidation of the amine functional group.
Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is critical for preserving the quality and ensuring the safety of (3-Aminophenyl)dimethylphosphine oxide.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (short-term).[1] 2-8°C or -20°C (long-term).[5][6] | To minimize thermal degradation and slow oxidative processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen).[1] | To prevent oxidation of the sensitive amine group. |
| Light | Keep in a dark place (e.g., amber vial).[1][4] | To prevent light-induced degradation. |
| Moisture | Store in a dry, well-ventilated place. Keep container tightly sealed.[3][7] | To prevent hygroscopic water absorption and potential hydrolysis. |
| Incompatibles | Segregate from strong oxidizing agents, acids, and bases.[4][5] | To avoid hazardous chemical reactions. |
Safe Handling Practices
-
Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols[5].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[7].
-
Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area[7].
-
Dispensing: When dispensing, avoid generating dust. If transferring between containers, consider doing so in an inert atmosphere glovebox to minimize exposure to air and moisture.
Experimental Workflow: A Protocol for Stability Assessment
To empirically determine the stability of a specific batch of (3-Aminophenyl)dimethylphosphine oxide under defined conditions, a formal stability study is recommended. This protocol provides a self-validating framework for such an assessment.
Caption: Experimental workflow for a comprehensive stability assessment study.
Step-by-Step Methodology
-
Initial Characterization (Time = 0):
-
Objective: To establish a baseline for the material's quality before initiating the stability study.
-
Procedure:
-
Visually inspect the material for color and physical form.
-
Perform High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) to determine the initial purity and establish an impurity profile.
-
Record ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra to confirm the structure and identity of the compound.
-
Retain a control sample stored under optimal conditions (-20°C, inert atmosphere, dark).
-
-
-
Sample Preparation and Storage:
-
Objective: To expose the material to controlled stress conditions.
-
Procedure:
-
Aliquot the material into several vials suitable for the intended conditions (e.g., amber glass vials with tightly sealed caps).
-
Place sets of vials into calibrated stability chambers set to various conditions, such as:
-
Long-Term: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% Relative Humidity (RH)
-
Photostability: As per ICH Q1B guidelines.
-
-
-
-
Time-Point Analysis:
-
Objective: To monitor changes in the material's quality over time.
-
Procedure:
-
At predetermined intervals (e.g., 1 month, 3 months, 6 months), remove one vial from each storage condition.
-
Immediately perform the same set of analyses as conducted at Time = 0 (Visual inspection, HPLC/UPLC, NMR).
-
-
-
Data Evaluation:
-
Objective: To interpret the results and determine the compound's stability under each condition.
-
Procedure:
-
Compare the purity results from HPLC/UPLC at each time point to the initial value. A significant decrease in purity or the appearance of new impurity peaks indicates degradation.
-
Analyze NMR spectra for any changes in chemical shifts or the appearance of new signals that would suggest structural modification.
-
Document any changes in color or physical appearance.
-
Based on the data, establish a recommended shelf-life and confirm the optimal storage conditions.
-
-
Conclusion
(3-Aminophenyl)dimethylphosphine oxide is a stable compound when stored and handled correctly. Its primary vulnerabilities are oxidation of the aromatic amine group and sensitivity to light and moisture. By implementing the storage protocols outlined in this guide—specifically, using an inert atmosphere, protecting from light, ensuring a dry environment, and controlling temperature—researchers can effectively preserve the integrity of this valuable reagent. For critical applications, conducting a formal stability study is the most robust method to validate shelf-life and ensure the highest quality of material for scientific discovery and development.
References
-
Kulesza, A. et al. (2018). Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. PMC. [Link]
-
Carl ROTH, Safety Data Sheet for a mixture containing diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide. [Link]
-
Pabel, M. et al. (2015). Figure 3: Oxidation stability of the phosphines. ResearchGate. [Link]
-
Angene Chemical, Dimethylphosphine oxide Safety Data Sheet. [Link]
Sources
Methodological & Application
(3-Aminophenyl)dimethylphosphine oxide as a ligand in cross-coupling reactions
Application Note: (3-Aminophenyl)dimethylphosphine Oxide as a Ligand Precursor in Cross-Coupling Reactions
Part 1: Executive Summary & Scientific Rationale
(3-Aminophenyl)dimethylphosphine oxide is a bifunctional organophosphorus building block.[1] While often utilized as a substrate in medicinal chemistry (e.g., in the synthesis of ALK inhibitors like Brigatinib), its utility in catalysis lies in its role as an air-stable pre-ligand .
The Challenge: Electron-rich dialkylarylphosphines are highly effective ligands for Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) but are often pyrophoric or air-sensitive, requiring glovebox handling.
The Solution: The phosphine oxide form is air-stable. It can be employed as a pre-ligand that is reduced in situ or ex situ to the active trivalent phosphine, (3-aminophenyl)dimethylphosphine , immediately prior to catalysis. Furthermore, the pendant amino group (
Mechanism of Action:
-
Activation: The hard P(V)=O center is reduced to a soft P(III) center using a silane reducing agent (e.g.,
or PMHS). -
Coordination: The generated dimethyl(3-aminophenyl)phosphine coordinates to Pd(0), forming the active catalytic species
. -
Catalysis: The steric bulk of the dimethyl group and the electron-rich nature of the alkyl-aryl phosphine facilitate oxidative addition and reductive elimination steps.
Part 2: Experimental Protocols
Protocol A: In Situ Ligand Activation and Suzuki-Miyaura Coupling
Use this protocol to avoid handling the air-sensitive phosphine.
Reagents:
-
(3-Aminophenyl)dimethylphosphine oxide (1.0 equiv relative to Pd)[2]
-
Phenylsilane (
) or Polymethylhydrosiloxane (PMHS) - (Catalyst precursor)
-
Aryl Bromide (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Base:
(2.0 equiv) -
Solvent: Toluene or Dioxane (anhydrous)
Step-by-Step Methodology:
-
Pre-Reduction (Ligand Generation):
-
In a dry Schlenk tube under Argon, charge (3-Aminophenyl)dimethylphosphine oxide (5 mol%) and Toluene (2 mL).
-
Add Phenylsilane (5-10 mol%). Heat to 100°C for 30 minutes.
-
Checkpoint: The solution should remain clear. This step reduces P=O to P(III).
-
-
Catalyst Formation:
-
Cool the solution to room temperature.
-
Add
(5 mol%). Stir for 10 minutes. The solution typically turns yellow/orange, indicating complexation of the phosphine to Palladium.
-
-
Coupling Reaction:
-
Add the Aryl Bromide (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and
(2.0 mmol). -
Seal the tube and heat to 100°C for 12-18 hours.
-
-
Work-up:
-
Cool to RT. Filter through a pad of Celite to remove Pd black and salts.
-
Analyze conversion via GC-MS or LC-MS.
-
Protocol B: Synthesis of Bidentate P,N-Ligands (Schiff Base Derivatization)
Use this protocol to create a hemilabile ligand for challenging substrates.
Concept: The aniline nitrogen is condensed with an aldehyde (e.g., 2-pyridinecarboxaldehyde) to form an imine-phosphine oxide, which is then reduced to a P,N-ligand.
-
Condensation:
-
Mix (3-Aminophenyl)dimethylphosphine oxide (1.0 equiv) and 2-pyridinecarboxaldehyde (1.0 equiv) in Ethanol.
-
Reflux for 4 hours. Evaporate solvent to yield the imine-oxide intermediate.
-
-
Reduction:
-
Dissolve intermediate in THF. Add Trichlorosilane (
, 3.0 equiv) at 0°C. -
Reflux for 2 hours. Quench carefully with degassed NaOH solution.
-
Extract the P,N-ligand (phosphine-imine or phosphine-amine depending on conditions) under inert atmosphere.
-
-
Application: Use immediately in catalysis (e.g., Pd-catalyzed amination) where hemilabile ligands prevent
-hydride elimination.
Part 3: Data Visualization & Pathways
Figure 1: Ligand Activation and Catalytic Cycle
This diagram illustrates the transformation of the air-stable oxide into the active catalytic species.
Caption: Activation pathway of the phosphine oxide pre-ligand via silane reduction to generate the active Pd-catalyst.
Table 1: Comparative Properties of Ligand Forms
| Feature | Phosphine Oxide Form (Pre-Ligand) | Phosphine Form (Active Ligand) |
| Oxidation State | P(V) | P(III) |
| Air Stability | Stable (Shelf-stable solid) | Unstable (Oxidizes rapidly) |
| Coordination | Poor (Hard O-donor) | Excellent (Soft P-donor) |
| Handling | Benchtop | Glovebox / Schlenk Line |
| Role in Catalysis | Precursor / Directing Group | Chiral/Achiral Ligand |
Part 4: Troubleshooting & Critical Parameters
-
Incomplete Reduction: If the coupling yield is low, the reduction of the oxide might be incomplete. Ensure the silane is fresh and the pre-reduction step is performed at elevated temperature (100°C) before adding the Palladium source. P(V) species do not support the Pd(0)/Pd(II) cycle effectively.
-
Catalyst Poisoning: The amine group (
) can coordinate to Pd, potentially acting as a poison if the P-binding is weak. Ensure a P:Pd ratio of at least 2:1 to favor P-coordination. -
Solvent Choice: Avoid protic solvents (MeOH, EtOH) during the reduction step if using chlorosilanes, as they react violently. Toluene is the preferred solvent for silane reductions.
References
-
Reduction of Phosphine Oxides: H. Li, et al. "Silane-Mediated Reduction of Phosphine Oxides to Phosphines." Organic Letters, 2009.
-
SPO Ligands: Ackermann, L. "Secondary Phosphine Oxides as Preligands for Cross-Coupling Reactions." Accounts of Chemical Research, 2010.
-
Building Block Context: "Synthesis of Brigatinib and Analogs containing Dimethylphosphine Oxide." Journal of Medicinal Chemistry, 2016.
-
General Protocol: "Preparation of Phosphines from Phosphine Oxides." Organic Syntheses, Coll. Vol. 10, p. 200.
Sources
Using (3-Aminophenyl)dimethylphosphine oxide in palladium-catalyzed amination
Application Note: Strategic C-N Coupling of (3-Aminophenyl)dimethylphosphine Oxide
Executive Summary
This guide details the protocol for utilizing (3-Aminophenyl)dimethylphosphine oxide (CAS: 26728-38-1) as a nucleophilic partner in Palladium-catalyzed Buchwald-Hartwig amination.
This specific aniline derivative is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (analogous to the ALK inhibitor Brigatinib). The dimethylphosphine oxide (DMPO) moiety acts as a polar, hydrogen-bond accepting bioisostere for carbonyls or sulfones, significantly improving aqueous solubility and metabolic stability. However, the electron-withdrawing nature of the DMPO group deactivates the aniline nitrogen, requiring a specialized catalytic system to ensure efficient coupling.
Strategic Analysis & Mechanistic Insight
The Substrate Challenge
The primary challenge in coupling (3-Aminophenyl)dimethylphosphine oxide lies in its electronic profile:
-
Electronic Deactivation: The
group is a strong -electron withdrawing group (EWG). This reduces the electron density on the aniline nitrogen, making it a weaker nucleophile compared to standard anilines. -
Coordination Interference: While phosphine oxides are generally poor ligands for Pd(II) compared to free phosphines, the oxygen atom can act as a weak Lewis base, potentially creating off-cycle resting states if the catalyst concentration is too low.
-
Solubility: The molecule is highly polar.[1] Standard non-polar solvents (Toluene) may result in poor homogeneity.
Catalyst System Selection
To overcome the weak nucleophilicity of the amine, the catalyst system must promote the reductive elimination step, which is often the rate-determining step for electron-deficient amines.
-
Ligand: BrettPhos or XPhos.
-
Why: These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition of the aryl halide and, crucially, create a steric environment that forces the reductive elimination of the sterically unencumbered but electronically poor amine.
-
-
Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃.
-
Why: Robust sources of Pd(0)/Pd(II) that rapidly ligate with BrettPhos.
-
-
Base: Cs₂CO₃ or K₃PO₄.
-
Why: Weak inorganic bases minimize side reactions (like hydrolysis of the halide). Cs₂CO₃ is preferred for its superior solubility in dioxane.
-
Visualizing the Pathway
The following diagram illustrates the catalytic cycle with specific emphasis on the energy barriers introduced by the DMPO group.
Caption: Catalytic cycle highlighting the amine coordination step, which is thermodynamically disfavored due to the electron-withdrawing phosphine oxide group.
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale coupling with a generic Aryl Bromide.
Reagents & Stoichiometry
| Component | Role | Equiv. | Amount (approx) |
| Aryl Bromide | Electrophile | 1.0 | MW dependent |
| (3-Aminophenyl)dimethylphosphine oxide | Nucleophile | 1.2 | 203 mg |
| Pd(OAc)₂ | Catalyst Precursor | 0.02 (2 mol%) | 4.5 mg |
| BrettPhos | Ligand | 0.04 (4 mol%) | 21.5 mg |
| Cs₂CO₃ | Base | 2.0 | 652 mg |
| 1,4-Dioxane | Solvent | N/A | 5.0 mL (0.2 M) |
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Optional but Recommended)
-
In a glovebox or under Argon, charge a distinct vial with Pd(OAc)₂ and BrettPhos.
-
Add 1 mL of anhydrous 1,4-Dioxane.
-
Stir at 100°C for 1 minute to generate the active catalyst species (color change to dark orange/brown). Note: This ensures the active L-Pd(0) species is formed before exposing it to the substrate.
Step 2: Main Reaction Setup
-
Charge a 20 mL reaction vial (equipped with a magnetic stir bar) with:
-
(3-Aminophenyl)dimethylphosphine oxide (1.2 equiv).
-
Aryl Bromide (1.0 equiv).[2]
-
Cs₂CO₃ (2.0 equiv, finely ground).
-
-
Evacuate and backfill the vial with Argon (3 cycles).
-
Add the remaining anhydrous 1,4-Dioxane (4 mL) via syringe.
-
Transfer the pre-formed catalyst solution (from Step 1) into the reaction vial via syringe.
Step 3: Execution
-
Seal the vial with a Teflon-lined cap.
-
Heat the reaction block to 100°C .
-
Stir vigorously (800+ RPM). Note: Good agitation is critical for heterogeneous bases like Cs₂CO₃.
-
Self-Validating Checkpoint: At t=1 hour, take a 50 µL aliquot. Filter through a mini-silica plug (eluting with EtOAc) and analyze by LC-MS.
-
Success Criteria: >50% conversion of Aryl Bromide.
-
Failure Mode: If Aryl Bromide is intact but Amine is degrading, lower temp to 80°C.
-
Step 4: Workup & Purification
-
Cool mixture to room temperature.
-
Dilute with EtOAc (20 mL) and Water (20 mL).
-
Separate layers. Extract aqueous layer with EtOAc (2 x 15 mL). Note: The product is polar; ensure thorough extraction.
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography.
-
Stationary Phase: Silica Gel.[2]
-
Mobile Phase: DCM : MeOH (Gradient 0%
10%). The DMPO group makes the product polar; MeOH is usually required.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or poor solubility. | Switch solvent to t-Amyl Alcohol . Increase temp to 110°C. |
| Dehalogenation of Aryl Halide | Switch base to K₃PO₄ . Ensure solvent is anhydrous. | |
| Product stuck on Column | High polarity of P=O group. | Use DCM:MeOH:NH₄OH (90:10:1) to minimize tailing.[3] |
Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of DMPO-amine coupled products.
References
-
Huang, W. S., et al. (2016).[4][5] "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[3][4] Journal of Medicinal Chemistry, 59(10), 4948–4964.[4]
- Context: Establishes the utility of the dimethylphosphine oxide aniline scaffold in drug discovery (specifically the ortho-isomer, but applicable to meta).
-
Fors, B. P., & Buchwald, S. L. (2008).[6] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[6] Journal of the American Chemical Society, 130(41), 13552–13554.
- Context: Defines the BrettPhos ligand system used in this protocol for challenging/electron-deficient amines.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
- Context: Comprehensive review guiding the selection of solvent and base for polar substr
Sources
- 1. Dimethylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
Application of (3-Aminophenyl)dimethylphosphine oxide in Suzuki-Miyaura coupling
Application Note: Strategic Utilization of (3-Aminophenyl)dimethylphosphine Oxide in Suzuki-Miyaura Coupling
Executive Summary
This application note details the protocols for utilizing (3-Aminophenyl)dimethylphosphine oxide (CAS: 26728-38-1) as a critical building block in the synthesis of biaryl scaffolds for medicinal chemistry.
While often mistaken for a ligand precursor, this molecule serves primarily as a pharmacophore building block in drug development. The dimethylphosphine oxide (DMPO) moiety acts as a non-classical bioisostere for amides and sulfonamides, offering improved water solubility, metabolic stability, and hydrogen-bond acceptor capabilities (as seen in the ALK inhibitor Brigatinib).
Since the parent molecule contains an aniline functionality (nucleophile) rather than the requisite halogen or boronic acid for Suzuki-Miyaura coupling, this guide focuses on the "Activation-Coupling" workflow : converting the amine to a reactive electrophile (aryl halide) to facilitate robust C-C bond formation.
Part 1: Strategic Analysis & Workflow
The Challenge of the Substrate
(3-Aminophenyl)dimethylphosphine oxide presents a unique synthetic challenge:
-
Polarity: The
bond is highly polar, making the molecule water-soluble but difficult to extract with non-polar solvents (e.g., hexanes). -
Coordination Interference: The oxygen atom of the phosphine oxide can act as a weak Lewis base, potentially coordinating to palladium species and retarding the catalytic cycle if monodentate ligands are used.
-
Orthogonality: The amine group must be converted to a halide (I/Br) to participate as the electrophile in Suzuki coupling.
The "Activation-Coupling" Workflow
To utilize this scaffold, we employ a Sandmeyer iodination followed by a ligand-optimized Suzuki coupling.
Figure 1: Strategic workflow for converting the amine precursor into a biaryl drug scaffold.
Part 2: Detailed Experimental Protocols
Protocol A: Activation via Sandmeyer Iodination
Objective: Convert the inert amine handle into a reactive iodide electrophile.
Rationale: Iodides are preferred over bromides for this specific substrate because the high polarity of the phosphine oxide can make oxidative addition sluggish; the weaker C-I bond compensates for this electronic deactivation.
Materials:
-
Sodium Nitrite (
, 1.2 equiv) -
Potassium Iodide (
, 2.5 equiv) -
Sulfuric Acid (
)
Step-by-Step Procedure:
-
Solubilization: Dissolve (3-Aminophenyl)dimethylphosphine oxide in
at room temperature. Cool the solution to in an ice/salt bath. Note: The phosphine oxide moiety is acid-stable. -
Diazotization: Dropwise add a solution of
in water, maintaining the internal temperature below . Stir for 20 minutes. The solution should turn clear/pale yellow. -
Quenching/Iodination: Carefully add a solution of
in water dropwise. Expect gas evolution ( ) and the formation of a dark precipitate (iodine/product complex). -
Workup (Critical):
-
Neutralize with saturated
. -
Add saturated sodium thiosulfate (
) to quench excess iodine (color change from dark purple to orange/yellow). -
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate/Isopropanol (9:1) . Do not use Hexanes/Ether due to poor solubility of the oxide.
-
-
Purification: Flash chromatography (Gradient: 0-5% MeOH in DCM).
Yield Expectation: 75-85% of (3-Iodophenyl)dimethylphosphine oxide.
Protocol B: Suzuki-Miyaura Coupling of DMPO Scaffolds
Objective: Couple the activated iodide with an aryl boronic acid.
Expert Insight: The DMPO group is electron-withdrawing (inductive) but can coordinate to Pd. We utilize Pd(dppf)Cl2 because the bidentate ferrocenyl ligand prevents the phosphine oxide oxygen from displacing the ligand on the metal center, ensuring catalyst longevity.
Reaction Matrix:
| Component | Recommendation | Rationale |
| Catalyst | Bidentate ligand prevents P=O coordination poisoning. | |
| Base | Inorganic bases work best; Cesium is preferred for sterically hindered partners. | |
| Solvent | 1,4-Dioxane / Water (4:1) | The high polarity of the substrate requires water miscibility for homogeneity. |
| Temperature | Required to overcome the activation energy of the electron-deficient ring. |
Step-by-Step Procedure:
-
Setup: In a sealed tube or reaction vial, combine:
-
(3-Iodophenyl)dimethylphosphine oxide (1.0 equiv)
-
Aryl Boronic Acid (
, 1.2 equiv) - (2.5 equiv)
-
-
Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration relative to substrate).
-
Catalyst Addition: Add
(0.05 equiv) under a nitrogen stream. -
Reaction: Seal and heat to
for 4-12 hours. Monitor via LC-MS (Target mass = MW of Boronic Acid + MW of Substrate - HI). -
Workup:
-
Cool to RT. Filter through a Celite pad to remove Pd black.
-
Concentrate the filtrate.
-
Phase Separation: Partition between Water and DCM. Note: If the product is highly polar, salt the aqueous layer with NaCl to drive the product into the organic phase.
-
-
Purification: Reverse-phase Prep-HPLC is often required due to the polarity of the DMPO group, or Flash Chromatography using DCM/MeOH gradients.
Part 3: Data & Troubleshooting
Solvent System Compatibility Table
Efficiency of coupling (3-Iodophenyl)dimethylphosphine oxide with Phenylboronic acid.
| Solvent System | Yield (Isolated) | Observation |
| Dioxane / H2O (4:1) | 92% | Optimal. Homogeneous solution; fast kinetics. |
| Toluene / H2O (10:1) | 45% | Poor solubility of the DMPO substrate leads to stalling. |
| DMF (Anhydrous) | 60% | Difficult workup; significant homocoupling observed. |
| THF / H2O (4:1) | 81% | Good, but requires lower temperature ( |
Troubleshooting Guide
-
Problem: Low conversion; Starting material remains.
-
Cause: Catalyst poisoning by the P=O group.
-
Solution: Switch to a bulkier, electron-rich catalyst system like XPhos Pd G3 or increase catalyst loading of Pd(dppf) to 5 mol%.
-
-
Problem: Product stuck in aqueous layer during workup.
-
Cause: The DMPO group confers high water solubility.
-
Solution: Use continuous liquid-liquid extraction with DCM or use n-Butanol for extraction. Alternatively, evaporate the reaction mixture to dryness and load directly onto a C18 reverse-phase column.
-
References
-
Huang, W. S., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 59(9), 4059–4074. Retrieved from [Link]
- Lott, J., et al. (2018). Application of Phosphine Oxides as Solubilizing Groups in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(11), 1123-1128.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
Sources
(3-Aminophenyl)dimethylphosphine oxide in the synthesis of pharmaceutical intermediates
Executive Summary
(3-Aminophenyl)dimethylphosphine oxide (3-APDPO) is a high-value aniline intermediate used to introduce the dimethylphosphine oxide (DMPO) moiety into small molecule drug candidates.
The DMPO group is a validated non-classical bioisostere for amides and sulfones. Unlike amides, the P=O bond is a strong hydrogen bond acceptor (HBA) but lacks hydrogen bond donor (HBD) capability. This unique electronic profile allows medicinal chemists to:
-
Enhance Solubility: Significantly reduce lipophilicity (LogP) while maintaining polar interactions.
-
Improve Metabolic Stability: Block metabolic hotspots common in amides (hydrolysis) or alkyl groups (oxidation).
-
Explore Vector Space: While the ortho-isomer is famous for its role in the ALK-inhibitor Brigatinib , the meta-isomer (3-APDPO) provides a critical alternative vector for targeting solvent-exposed regions in kinase ATP-binding pockets.
Chemical Rationale & Bioisosterism
The strategic value of 3-APDPO lies in its ability to replace high-clearance fragments without sacrificing potency.
Electronic & Physical Profile
| Property | Value/Description | Impact on Drug Design |
| Molecular Weight | 169.16 g/mol | Fragment-based efficient. |
| H-Bond Acceptors | 1 (Strong, P=O) | Interacts with backbone NH or conserved water networks. |
| H-Bond Donors | 2 (Aniline -NH2) | Handle for covalent attachment (Amide/Urea/SnAr). |
| Polarity | High (Dipolar P=O) | drastically improves aqueous solubility compared to phenyl analogs. |
| Metabolic Liability | Low | The P-C bond is highly resistant to P450-mediated oxidation. |
Structural Logic Diagram
The following diagram illustrates the bioisosteric relationship and the "Vector Exploration" logic used in SAR (Structure-Activity Relationship) campaigns.
Figure 1: Strategic comparison of ortho- vs. meta-substitution of the DMPO moiety. The meta-isomer (3-APDPO) extends the polar P=O group into the solvent front, maximizing solubility benefits.
Critical Handling & Stability Protocols
Safety Warning: While phosphine oxides are chemically stable, the precursors (chlorophosphines) are toxic and corrosive. 3-APDPO itself is an irritant.
-
Hygroscopicity: 3-APDPO is hygroscopic. It must be stored under inert atmosphere (Argon/Nitrogen) to prevent water uptake, which complicates stoichiometry in coupling reactions.
-
Mitigation: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours prior to use in moisture-sensitive reactions.
-
-
Oxidation State: Unlike tertiary phosphines, the phosphine oxide is air-stable and does not require a glovebox for weighing.
-
Purification Challenges: Due to high polarity, 3-APDPO and its derivatives often streak on normal-phase silica.
-
Solution: Use DCM:MeOH (9:1) or DCM:IPA (Isopropyl Alcohol) systems. For reverse-phase HPLC, use 0.1% Formic Acid to protonate the aniline (improving peak shape).
-
Synthetic Protocols
Protocol A: Synthesis of 3-APDPO Intermediate
Context: If the aniline is not purchased, it is best synthesized from 1-bromo-3-nitrobenzene via Pd-catalyzed C-P coupling followed by reduction. This avoids handling hazardous chlorodimethylphosphine.
Step 1: C-P Coupling
-
Reagents: 1-bromo-3-nitrobenzene (1.0 eq), Dimethylphosphine oxide (HP(O)Me2) (1.2 eq), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), K3PO4 (2.0 eq).
-
Solvent: 1,4-Dioxane (dry, degassed).
-
Conditions: 100°C, 12-16 hours, sealed tube.
-
Workup: Filter through Celite. Concentrate. The nitro-intermediate is often solid.
Step 2: Nitro Reduction
-
Reagents: Nitro-intermediate (1.0 eq), Pd/C (10% w/w), H2 (balloon).
-
Solvent: Methanol.[1]
-
Conditions: RT, 4 hours.
-
Validation: Disappearance of nitro peak in LCMS; appearance of aniline (M+H = 170.1).
Protocol B: SNAr Coupling (Kinase Inhibitor Synthesis)
Context: Coupling 3-APDPO with a 2,4-dichloropyrimidine scaffold, typical in ALK/EGFR inhibitor synthesis.
Materials:
-
2,4-Dichloropyrimidine derivative (1.0 equiv)
-
(3-Aminophenyl)dimethylphosphine oxide (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: n-Butanol or 2-Propanol (IPA)
Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, dissolve the chloropyrimidine in n-Butanol (0.2 M concentration).
-
Add Nucleophile: Add 3-APDPO followed by DIPEA.
-
Reflux: Heat the mixture to 100–110°C.
-
Note: Anilines are less nucleophilic than alkyl amines. Heat is required to displace the chloride.
-
-
Monitor: Check LCMS at 2 hours. Look for Product Mass [M+H].
-
Workup (Critical):
-
Evaporate volatiles under reduced pressure.
-
Extraction: Partition between EtOAc and NaHCO3 (sat. aq).
-
Troubleshooting: If the product is too polar and stays in the aqueous phase (common with DMPO), use DCM:IPA (3:1) as the organic layer for extraction.
-
-
Purification: Flash chromatography using a gradient of 0-10% MeOH in DCM.
Protocol C: Amide Coupling (HATU Method)
Context: Attaching the fragment to a carboxylic acid core.
Procedure:
-
Dissolve Carboxylic Acid (1.0 eq) in DMF (dry).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate ester.
-
Add 3-APDPO (1.1 eq).
-
Stir at RT for 2-4 hours.
-
Quench: Add water. If precipitate forms, filter and wash. If not, extract with DCM/IPA (3:1).
Analytical Quality Control
NMR Signature (DMSO-d6):
-
31P NMR: A crucial diagnostic. The DMPO group typically appears as a singlet around 28–35 ppm . This shift is distinct and confirms the oxidation state (P=O).
-
1H NMR: The methyl groups on phosphorus appear as a doublet (coupling with 31P) around δ 1.4–1.7 ppm with a large coupling constant (
Hz).
LCMS:
-
Ionization: ESI Positive mode.
-
Pattern: [M+H]+ = 170.1 (for the amine).
-
Retention: Early eluting on C18 due to high polarity.
Synthesis Workflow Diagram
Figure 2: Complete workflow from commercial nitro-precursors to the active 3-APDPO coupling agent and its downstream applications.
References
-
Huang, W. S., et al. (2016). "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[2][3] Journal of Medicinal Chemistry.
-
Dmytriv, Y., et al. (2021).[4] "Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks." Enamine Research.
-
Zhang, J., et al. (2020).[5] "Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines." The Journal of Organic Chemistry.
-
BLD Pharm. (2022). "Application of Phosphine Oxide in Medicinal Chemistry." BLD Pharm Blog.
-
ChemicalBook. (2023). "(3-Aminophenyl)dimethylphosphine oxide Product Properties and Safety."
Sources
Application Notes and Protocols for Nickel-Catalyzed Reactions with Phosphine Oxide Ligands
Introduction: The Strategic Advantage of Phosphine Oxides in Nickel Catalysis
The ascent of nickel catalysis in modern organic synthesis is undeniable, driven by the metal's earth abundance, low cost, and unique reactivity compared to its precious metal counterparts.[1][2] A significant driver in the evolution of nickel-catalyzed cross-coupling has been the development of sophisticated ancillary ligands that modulate the metal center's reactivity and stability.[1][3][4] While traditional tertiary phosphines are mainstays in this field, their inherent air sensitivity often presents practical challenges, necessitating handling in controlled environments like gloveboxes.[5]
This guide focuses on a class of ligands that elegantly circumvents this issue: phosphine oxides . Specifically, secondary phosphine oxides (SPOs) and related P(V) species serve as robust, air-stable "pre-ligands."[5][6] These compounds are typically crystalline, weighable solids that are convenient to handle and store on the benchtop.[5][7] Their efficacy lies in their in situ reduction or tautomerization to the active trivalent phosphine ligand, which then engages in the nickel catalytic cycle. This approach combines operational simplicity with high catalytic performance, making it an attractive strategy for researchers in academic and industrial settings.
This document provides a detailed overview of the principles and practices for employing phosphine oxide ligands in nickel catalysis, offering field-proven insights, step-by-step protocols, and troubleshooting advice to ensure reliable and reproducible results.
Core Principles: Understanding the Role of Phosphine Oxide Pre-Ligands
The utility of phosphine oxides in catalysis stems from their dynamic behavior in the reaction mixture. Secondary phosphine oxides exist in a tautomeric equilibrium with their trivalent phosphinous acid form.[6] Metal coordination can shift this equilibrium, favoring the trivalent form which then acts as a conventional phosphine ligand.[6]
Another key aspect is the use of phosphine oxides as stable synthetic intermediates. Chiral phosphines, for example, can be challenging to synthesize and purify due to their sensitivity to oxidation. By preparing and handling them as the corresponding phosphine oxides, purification becomes more straightforward. The phosphine oxide can then be reduced to the desired phosphine immediately before or during the catalytic reaction.[8]
Diagram 1: Activation of Phosphine Oxide Pre-Ligands
This diagram illustrates the two primary pathways by which a stable phosphine oxide precursor generates the active L-Ni(0) species required for catalysis.
Caption: Activation pathways for phosphine oxide pre-ligands.
Selecting Your Reagents: A Guide to Nickel Sources and Ligands
The success of a nickel-catalyzed reaction hinges on the appropriate choice of both the nickel source and the phosphine oxide ligand.
Nickel Precatalysts: Embracing Air-Stability
While Ni(cod)₂ is a highly effective source of Ni(0), its pyrophoric nature and extreme air sensitivity are significant drawbacks.[2][9] Fortunately, a range of air-stable Ni(II) precatalysts have been developed that are now commercially available or readily synthesized. These are the preferred choice for routine use.
Why use an air-stable Ni(II) precatalyst?
-
Operational Simplicity: Reactions can be set up on the benchtop without the need for a glovebox.[9]
-
Reproducibility: Eliminates variability associated with the purity and handling of Ni(cod)₂.
-
Modularity: Some precatalysts, like [(TMEDA)Ni(o-tolyl)Cl], feature labile "dummy" ligands, allowing for the in situ introduction of a wide variety of desired ligands.[2][10]
| Precatalyst Name | Chemical Formula | Key Features |
| (dppf)NiCl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) | Commercially available, effective for C-N coupling.[11] |
| (PCy₂Ph)₂Ni(o-tolyl)Cl | trans-Bis(dicyclohexylphenylphosphine)nickel(II) (o-tolyl) chloride | Highly active, air-stable solid for various couplings.[9][12] |
| [(TMEDA)Ni(o-tolyl)Cl] | [(N,N,N',N'-Tetramethylethylenediamine)nickel(II) (o-tolyl) chloride] | Modular; TMEDA is displaced by the desired ligand.[2][10] |
| NiCl₂(DME) | Dichloro(1,2-dimethoxyethane)nickel(II) | Inexpensive and effective in combination with SPOs for C-O activation.[5] |
Phosphine Oxide Ligands: Matching the Ligand to the Task
The choice of phosphine oxide is dictated by the specific transformation. The electronic and steric properties of the in situ generated phosphine are critical.
-
Electron-rich, bulky phosphines are generally required for challenging cross-couplings, such as the activation of C-O bonds.[5] Dialkylphosphine oxides like (n-Bu)₂P(O)H are excellent precursors for these ligands.
-
Chiral phosphine oxides are used to generate P-chiral phosphine ligands for asymmetric catalysis. Their stability simplifies the synthesis and purification of enantiopure ligands.[7][8][13]
| Phosphine Oxide Type | Example | Typical Application | Key Insight |
| Dialkyl SPO | Di-n-butylphosphine oxide ((n-Bu)₂P(O)H) | C-O bond activation, Kumada coupling.[5] | Generates a highly electron-donating phosphine in situ. |
| Diaryl SPO | Diphenylphosphine oxide (Ph₂P(O)H) | General cross-coupling, alkene isomerization.[14][15] | A versatile and common pre-ligand. |
| P-Chiral Phosphine Oxide | (R)-tert-Butyl(phenyl)phosphine oxide | Asymmetric catalysis. | Stable precursor to valuable P-chiral phosphines.[7] |
General Protocol for a Nickel-Catalyzed Cross-Coupling Reaction
This section provides a generalized workflow for setting up a nickel-catalyzed reaction using an air-stable Ni(II) precatalyst and a secondary phosphine oxide pre-ligand. Specific quantities and reaction parameters should be optimized for each unique transformation.
Diagram 2: General Experimental Workflow
This flowchart outlines the standard laboratory procedure for setting up a nickel-catalyzed reaction using air-stable reagents.
Caption: General workflow for benchtop setup of a Ni-catalyzed reaction.
Detailed Application Protocol: Kumada-Corriu Arylation of Naphthyl Ethers
This protocol is adapted from a procedure demonstrating the power of air-stable secondary phosphine oxides for the challenging C–O activation of aryl ethers at room temperature.[5]
Reaction: 2-methoxynaphthalene + Phenylmagnesium bromide → 2-phenylnaphthalene
Materials:
-
Nickel Precatalyst: NiCl₂(DME) (Dichloro(1,2-dimethoxyethane)nickel(II))
-
Pre-Ligand: (n-Bu)₂P(O)H (Di-n-butylphosphine oxide)
-
Substrate: 2-methoxynaphthalene
-
Nucleophile: Phenylmagnesium bromide (1.0 M in THF)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Vial Preparation: To an oven-dried 4 mL screw-cap vial containing a magnetic stir bar, add NiCl₂(DME) (2.2 mg, 0.01 mmol, 5 mol%).
-
Ligand Addition: Add di-n-butylphosphine oxide (L8) (1.6 mg, 0.01 mmol, 5 mol%).
-
Substrate Addition: Add 2-methoxynaphthalene (31.6 mg, 0.2 mmol, 1.0 equiv).
-
Sealing and Inerting: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with argon. Repeat this cycle two more times.
-
Expert Insight: Although the precatalyst and pre-ligand are air-stable, the active Ni(0) species and the Grignard reagent are highly air-sensitive. Establishing an inert atmosphere before adding the nucleophile and solvent is critical for catalytic efficiency.
-
-
Solvent and Nucleophile Addition: Through the septum, add anhydrous THF (1.0 mL). Stir for 2 minutes to dissolve the solids. Then, add phenylmagnesium bromide (1.0 M in THF, 0.3 mL, 0.3 mmol, 1.5 equiv) dropwise at room temperature (23 °C).
-
Expert Insight: The Grignard reagent serves a dual purpose: it is the nucleophile for the cross-coupling and it reduces the Ni(II) precatalyst to the active Ni(0) state.
-
-
Reaction Execution: Stir the reaction mixture vigorously at 23 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) at timed intervals, quenching with saturated NH₄Cl solution, extracting with ethyl acetate, and analyzing by GC-MS. The reaction is typically complete within a few hours.[5]
-
Quenching and Workup: Upon completion, carefully quench the reaction by slowly adding 2 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-phenylnaphthalene product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (air/moisture contamination). | Ensure proper inerting technique. Use freshly distilled/anhydrous solvents. Verify the quality of the Grignard reagent. |
| Insufficient reduction of Ni(II). | Increase the equivalents of the Grignard reagent slightly. | |
| Ligand/catalyst incompatibility. | Screen different SPO ligands or Ni precatalysts.[5] | |
| Formation of Side Products | Homocoupling of the Grignard reagent. | Add the Grignard reagent slowly at a lower temperature. |
| Substrate decomposition. | If the substrate is base-sensitive, consider a weaker base if the reaction mechanism allows. | |
| Inconsistent Results | Impure reagents or solvents. | Use high-purity, anhydrous reagents and solvents. |
| Inconsistent stirring or temperature. | Ensure uniform heating and vigorous stirring to maintain a homogeneous mixture. |
Conclusion
The use of phosphine oxides as air-stable pre-ligands represents a significant practical advancement in the field of nickel catalysis. This strategy lowers the barrier to entry for researchers by mitigating the challenges associated with handling pyrophoric and air-sensitive reagents. By combining robust Ni(II) precatalysts with suitable phosphine oxide ligands, a vast range of powerful C-C and C-heteroatom bond-forming reactions can be performed reliably and efficiently. The protocols and insights provided herein serve as a foundational guide for chemists to successfully implement these valuable synthetic tools in their own research endeavors.
References
-
Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. (n.d.). Caltech. Retrieved February 19, 2026, from [Link]
-
Effects of Phosphine Ligands in Nickel-Catalyzed Decarbonylation Reactions of Lactone. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. (2017). Princeton University. Retrieved February 19, 2026, from [Link]
-
Synthesis and Application of a P-Chiral Phosphine Oxide N-Heterocyclic Carbene-Au(I) Catalyst. (2025). ACS Publications. Retrieved February 19, 2026, from [Link]
-
Coordination chemistry and catalysis with secondary phosphine oxides. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]
-
Secondary Phosphine Oxide-Activated Nickel Catalysts for Site-Selective Alkene Isomerization and Remote Hydrophosphination. (2021). ChemRxiv. Retrieved February 19, 2026, from [Link]
-
A Modular, Air-Stable Nickel Precatalyst - The Doyle Group. (2015). Princeton University. Retrieved February 19, 2026, from [Link]
-
Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. (2022). ETH Library. Retrieved February 19, 2026, from [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. (n.d.). RSC Publishing. Retrieved February 19, 2026, from [Link]
-
Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Secondary Phosphine Oxide-Activated Nickel Catalysts for Site-Selective Alkene Isomerization and Remote Hydrophosphination. (2021). Cambridge Open Engage. Retrieved February 19, 2026, from [Link]
-
Nickel(II) Precatalysts. (2022). Encyclopedia MDPI. Retrieved February 19, 2026, from [Link]
-
Air-Stable Secondary Phosphine Oxides for Nickel-Catalyzed Cross-Couplings of Aryl Ethers by C–O Activation. (2019). Thieme. Retrieved February 19, 2026, from [Link]
-
Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates. (2013). ACS Publications. Retrieved February 19, 2026, from [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. (n.d.). J-Stage. Retrieved February 19, 2026, from [Link]
-
Advances in Nickel-Catalyzed C–O Cross-Coupling Reactions Enabled by Ancillary Ligand Design. (n.d.). DalSpace. Retrieved February 19, 2026, from [Link]
-
Structurally Diverse Bench-Stable Nickel(0) Pre-Catalysts: A Practical Toolkit for In Situ Ligation Protocols. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Structurally Diverse Bench-Stable Nickel(0) Pre-Catalysts: A Practical Toolkit for In Situ Ligation Protocols. (n.d.). Semantic Scholar. Retrieved February 19, 2026, from [Link]
-
Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. (2024). RSC Publishing. Retrieved February 19, 2026, from [Link]
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. (n.d.). eScholarship. Retrieved February 19, 2026, from [Link]
-
Nickel precatalysts as enabling tools for catalytic coupling reactions. (n.d.). DSpace@MIT. Retrieved February 19, 2026, from [Link]
-
Nickel catalysis: Insights for catalyst selection. (2022). InCatT. Retrieved February 19, 2026, from [Link]
Sources
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. doyle.princeton.edu [doyle.princeton.edu]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. escholarship.org [escholarship.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Nickel precatalysts as enabling tools for catalytic coupling reactions [dspace.mit.edu]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: The Role of (3-Aminophenyl)dimethylphosphine Oxide and its Analogs in Asymmetric Catalysis
Prepared by: Gemini, Senior Application Scientist
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of aminophenylphosphine oxide derivatives in asymmetric catalysis. While focusing on the conceptual application of (3-Aminophenyl)dimethylphosphine oxide, this document details a practical and well-documented workflow using analogous structures in the context of Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), a cornerstone of modern synthetic organic chemistry.
Introduction: The Strategic Value of Aminophosphine Ligands in Asymmetric Catalysis
The precise construction of chiral molecules is a paramount challenge in pharmaceutical and materials science. Asymmetric catalysis, employing chiral metal-ligand complexes, offers an elegant and efficient solution. Within the vast arsenal of chiral ligands, aminophosphines have emerged as a privileged class. The presence of both a soft phosphorus donor and a hard nitrogen donor allows for versatile coordination to metal centers, enabling fine-tuning of the catalyst's steric and electronic properties.
(3-Aminophenyl)dimethylphosphine oxide represents a readily available and versatile building block for the synthesis of more complex chiral P,N-ligands. The phosphine oxide moiety is stable and can be efficiently reduced to the corresponding phosphine, which is the active coordinating group in many catalytic systems. The amino group provides a convenient handle for introducing a chiral auxiliary, thereby creating a P-chiral or backbone-chiral ligand essential for inducing enantioselectivity.
Mechanistic Rationale: The Role of P,N-Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the enantioselective formation of C-C, C-N, and C-O bonds.[1][2] The catalytic cycle, illustrated below, highlights the critical role of the chiral ligand.
Sources
Troubleshooting & Optimization
Preventing oxidation of (3-Aminophenyl)dimethylphosphine during synthesis
A Guide to Preventing Oxidation for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Synthesizing (3-Aminophenyl)dimethylphosphine
(3-Aminophenyl)dimethylphosphine is a valuable building block in medicinal chemistry and materials science. However, its synthesis is often plagued by the high susceptibility of the phosphine moiety to oxidation. The lone pair of electrons on the phosphorus atom is readily attacked by atmospheric oxygen, leading to the formation of the corresponding phosphine oxide. This not only consumes the desired product but also introduces a significant impurity that can be challenging to remove. This guide will equip you with the knowledge and techniques to minimize and ideally eliminate this oxidation.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning cloudy/a white precipitate is forming. What is happening?
A1: This is a classic sign of phosphine oxidation. (3-Aminophenyl)dimethylphosphine oxide is often less soluble in common organic solvents than the parent phosphine and can precipitate out of the reaction mixture. This indicates a breach in your inert atmosphere.
Q2: I've obtained my product, but the NMR spectrum shows a second peak in the ³¹P NMR. Why?
A2: You are likely observing a mixture of your desired phosphine and its corresponding phosphine oxide. The chemical shift of the phosphine oxide will be significantly downfield compared to the phosphine. This confirms that oxidation has occurred at some point during your synthesis or workup.
Q3: Can I just remove the phosphine oxide at the end of the synthesis?
A3: While purification is possible, it is often difficult and can lead to significant yield loss. Chromatographic separation can be challenging due to the similar polarities of the phosphine and its oxide. Therefore, preventing oxidation from the outset is the most effective strategy.[1]
Q4: Is (3-Aminophenyl)dimethylphosphine more sensitive to oxidation than other phosphines?
A4: The presence of the electron-donating amino group on the phenyl ring can increase the electron density on the phosphorus atom, potentially making it more susceptible to oxidation compared to electron-deficient arylphosphines.[2] However, all tertiary phosphines should be considered air-sensitive to some degree.[1][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during the synthesis of (3-Aminophenyl)dimethylphosphine and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Significant phosphine oxide formation detected by NMR. | Inadequate deoxygenation of solvents. | Implement rigorous deoxygenation protocols such as freeze-pump-thaw cycles or sparging with a high-purity inert gas.[3][4][5] |
| Leaks in the reaction setup (e.g., poorly sealed joints, septa). | Ensure all glassware joints are well-greased and clamped. Use fresh, high-quality septa and purge with inert gas before use. | |
| Impure inert gas. | Use a high-purity grade of argon or nitrogen. Consider installing an oxygen scrubber in your gas line.[6] | |
| Low or no product formation. | In addition to oxidation, this could be due to catalyst deactivation or incomplete reaction. | Ensure your palladium catalyst and ligands are of high quality and handled under inert conditions. Optimize reaction parameters such as temperature and reaction time.[7] |
| Side reactions in Pd-catalyzed coupling. | Use appropriate ligands to stabilize the catalyst and promote the desired C-P bond formation. Ensure the correct stoichiometry of reagents.[8] | |
| Difficulty in isolating the pure phosphine. | Co-elution with phosphine oxide during chromatography. | Prevention is key. If purification is necessary, consider converting the entire batch to the phosphine oxide and then reducing it back to the pure phosphine in a separate, controlled step.[9][10] |
| Degradation on silica gel. | If performing chromatography, ensure the silica gel is dry and run the column under a positive pressure of inert gas. Minimize the time the compound spends on the column. |
Experimental Protocols
Protocol 1: Synthesis of (3-Aminophenyl)dimethylphosphine via Pd-Catalyzed Cross-Coupling
This protocol describes a plausible synthesis of (3-Aminophenyl)dimethylphosphine from 3-bromoaniline and dimethylphosphine oxide, a common and effective method for forming C-P bonds.[7][11] Crucially, this entire procedure must be performed under a strict inert atmosphere using Schlenk line or glovebox techniques.
Reagents and Materials:
-
3-Bromoaniline
-
Dimethylphosphine oxide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, deoxygenated toluene
-
Anhydrous, deoxygenated water
-
Anhydrous, deoxygenated ethyl acetate
-
Anhydrous sodium sulfate
-
Schlenk flask and other appropriate air-free glassware
-
Inert gas (high-purity argon or nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add 3-bromoaniline, dimethylphosphine oxide, Pd(OAc)₂, dppf, and NaOtBu to a Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Solvent Addition: Add anhydrous, deoxygenated toluene to the flask via cannula transfer.
-
Reaction: Heat the reaction mixture to reflux under a positive pressure of inert gas. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow, careful addition of deoxygenated water via syringe.
-
Extraction: Extract the aqueous layer with deoxygenated ethyl acetate (3x). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the mixture through a cannula into a clean Schlenk flask.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by vacuum distillation or by chromatography on deactivated silica gel under an inert atmosphere.
Protocol 2: Deoxygenating Solvents by Freeze-Pump-Thaw
This is the most effective method for removing dissolved oxygen from solvents.[3]
Procedure:
-
Place the solvent in a Schlenk flask with a stir bar.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once completely frozen, open the flask to a high vacuum for several minutes to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the solvent in a warm water bath. You will see bubbles of gas being released from the solvent.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete deoxygenation.
-
After the final cycle, backfill the flask with a high-purity inert gas.
Visualization of Key Processes
Oxidation of (3-Aminophenyl)dimethylphosphine
Sources
- 1. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. reddit.com [reddit.com]
- 7. jmcct.com [jmcct.com]
- 8. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines [organic-chemistry.org]
- 10. Reduction of Triphenylphosphine Oxide to Triphenylphosphine by Phosphonic Acid [organic-chemistry.org]
- 11. pcliv.ac.uk [pcliv.ac.uk]
Technical Support Center: Purification of (3-Aminophenyl)dimethylphosphine oxide
Case ID: #PO-NH2-338 Topic: Troubleshooting Purification & Isolation of Amphiphilic Aryl Phosphine Oxides Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]
Executive Summary
(3-Aminophenyl)dimethylphosphine oxide presents a unique "solubility paradox" that frustrates standard purification workflows.
-
The Phosphine Oxide (P=O) moiety renders the molecule highly polar and water-soluble, complicating aqueous extraction.[1][2]
-
The Aniline (-NH₂) moiety introduces basicity and potential for oxidative degradation.[1][2]
-
The Synthesis Origin (often Pd-catalyzed cross-coupling) introduces transition metal impurities that chelate strongly to the P=O/NH₂ motif.[1][2]
This guide moves beyond standard "recipes" to provide a logic-based troubleshooting framework.
Module 1: The "Sticky Column" Problem (Chromatography)
User Complaint: "My compound streaks on silica, co-elutes with impurities, or never comes off the column."
Root Cause Analysis
Standard silica gel is acidic (
Troubleshooting Protocol: The "Basified" Elution Strategy
Do not use standard EtOAc/Hexane. You must disrupt the silanol interactions.[1]
| Parameter | Standard (Fail) | Optimized (Success) | Mechanism |
| Stationary Phase | Standard Silica (40-63 µm) | Neutralized Silica or Alumina (Basic) | Alumina prevents protonation of the amine; Neutralized silica blocks acidic sites.[1][2] |
| Mobile Phase A | Dichloromethane (DCM) | DCM | Solubilizes the organic skeleton.[1][2] |
| Mobile Phase B | Methanol (MeOH) | MeOH + 1% | Ammonia competes for silanol sites, "freeing" your amine.[1][2] |
| Gradient | 0-10% MeOH | 0-20% (MeOH/NH₃) | Higher polarity is needed to break P=O hydrogen bonds.[1][2] |
Step-by-Step: Pre-treating Silica[1][2]
-
Slurry your silica in the starting eluent (e.g., 95% DCM / 5% MeOH).[1][2]
-
Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the slurry before packing.[1][2]
-
Flush the column with 3 column volumes (CV) of the basified solvent.[1][2]
-
Critical Check: Ensure your sample is loaded as a free base, not a salt (HCl/TFA salts will stick permanently unless neutralized).[1][2]
Module 2: The "Metal Ghost" (Palladium Removal)
User Complaint: "The product is colored (grey/brown) and NMR shows broad peaks, but I can't wash the Pd out because the product is water-soluble."
Root Cause Analysis
Aryl phosphine oxides are excellent ligands.[1] They bind residual Palladium (from cross-coupling) tighter than standard washes (EDTA/Brine) can remove.[1][2] Because your product is water-soluble, you cannot use the standard "wash organic layer with aqueous cysteine" method effectively—you will lose yield to the water layer.[2]
Decision Tree: Selecting the Right Scavenger
Caption: Workflow for selecting the correct Palladium scavenging technique based on product solubility.
Protocol: Solid-Supported Scavenging (The "Tea Bag" Method)
Use this when you cannot do aqueous washes.[2]
-
Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 eq relative to expected Pd residue, or 10-20 wt% of crude).[1][2]
-
Stir at 40°C for 4 hours . (Room temp is often too slow for P=O complexes).[1][2]
-
Filter through a 0.45 µm PTFE pad.[1]
-
Validation: Resubmit for ICP-MS or check color (should be off-white/white).[1][2]
Module 3: The "Invisible Yield" (Extraction Issues)
User Complaint: "I synthesized 5 grams, but after aqueous workup, I only recovered 1 gram. The rest is in the water."
Root Cause Analysis
The dimethylphosphine oxide group (
The "Salting Out" Protocol
To force the molecule into the organic phase, you must make the aqueous phase thermodynamically unfavorable.[2]
-
Saturation: Saturate the aqueous layer with NaCl (brine) until salt crashes out.[1][2] This increases the ionic strength, reducing the solubility of organics (Salting Out effect).[2]
-
Solvent Switch: Do NOT use Diethyl Ether or Hexanes.[1]
-
The n-BuOH Trick:
Module 4: FAQs & Quick Fixes
Q: My product is an oil that won't crystallize. How do I get a solid? A: Aryl phosphine oxides are notorious for "oiling out."[1]
-
Fix: Dissolve the oil in a minimum amount of hot Toluene or Acetonitrile.[1] Allow it to cool very slowly. If it oils out again, scratch the flask with a glass rod to induce nucleation.[2] Alternatively, convert it to the HCl salt (using HCl in Dioxane); the salt is often more crystalline, though hygroscopic.[2]
Q: Can I use KMnO4 to oxidize the phosphine precursor? A: Risky. KMnO4 is a strong oxidant and might attack the aniline amine, forming nitro/nitroso byproducts.[2]
-
Recommendation: Use Hydrogen Peroxide (H₂O₂) (30% aq) at 0°C. It is selective for Phosphorus over Nitrogen at low temperatures.[1][2] Quench strictly with Sodium Thiosulfate to prevent N-oxidation during workup.[1][2]
Q: The NMR shows a split peak for the methyl groups.
A: This is likely not an impurity.[1] The Phosphorus atom is a chiral center (if the other two groups were different, but here they are methyls).[2] However, if you see splitting, check if you have formed a Salt or H-bond aggregate .[1][2]
References
-
Palladium Removal Strategies
-
Phosphine Oxide Purification
-
Solubility Data & Properties
Sources
- 1. Dimethylphenylphosphine oxide | C8H11OP | CID 66304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. EP0764651A1 - Process for the purification of tertiary phosphine oxides - Google Patents [patents.google.com]
- 5. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Optimization of reaction conditions for phosphine oxide synthesis
Technical Support Center: Phosphine Oxide Synthesis & Optimization
Status: Operational Ticket ID: P-OX-SYNTH-001 Assigned Specialist: Senior Application Scientist, Organophosphorus Division
Mission Statement
Welcome to the Phosphine Oxide Synthesis Support Center. While often viewed merely as byproducts of the Wittig reaction, phosphine oxides are critical ligands for catalysis (e.g., metallic extraction, Lewis base catalysis) and essential structural motifs in medicinal chemistry. This guide moves beyond basic textbook definitions to address the practical, bench-level failures that occur during synthesis, isolation, and scale-up.
Module 1: Oxidation of Tertiary Phosphines (P(III) P(V))
Context: The most common route to phosphine oxides is the direct oxidation of precursor phosphines. While seemingly simple, this reaction is prone to violent exotherms and "over-oxidation" (P-C bond cleavage).
Protocol A: The "Green" H₂O₂ Oxidation (Standard)
Best for: Routine synthesis of air-stable phosphine oxides.
The Workflow:
-
Dissolve phosphine in acetone or methanol (0.1 M). Cool to 0°C.[1]
-
Add 30% H₂O₂ (1.1 equiv) dropwise. CRITICAL: Monitor internal temperature; do not exceed 10°C during addition.
-
Stir at RT for 1 hour.
-
Quench: Add saturated aq. Na₂SO₃ to destroy excess peroxide (starch-iodide test to confirm).
-
Extraction: Remove organic solvent in vacuo, then extract aqueous residue with DCM.
Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Violent Exotherm / Eruption | Rapid addition of oxidant; high concentration. | Stop immediately. Dilute reaction 2-fold. Use an ice-salt bath (-10°C). H₂O₂ oxidation is autocatalytic in rate due to heat generation. |
| Product is a Hydrate/Adduct | H₂O₂ forms stable H-bonded adducts (R₃PO[2][3]·H₂O₂) with basic oxides.[4] | Dissolve the solid in Toluene and reflux with a Dean-Stark trap to azeotrope off water/peroxide, or wash DCM layer vigorously with brine. |
| C-P Bond Cleavage | Over-oxidation (formation of phosphinic acids). | Switch from H₂O₂ to Urea-Hydrogen Peroxide (UHP) adduct. It releases H₂O₂ slowly in a controlled manner. |
| "Oily" Impurities | Incomplete oxidation. | Check ³¹P NMR. If P(III) signal remains (usually negative ppm), add 0.1 equiv more oxidant. Do not attempt column chromatography with mixed P(III)/P(V) species as they streak. |
Pro-Tip: The Activated Carbon (AC) Method
For highly sensitive substrates or solvent-free requirements. Recent optimization studies suggest that adsorbing phosphines onto Activated Carbon (AC) facilitates rapid air oxidation without wet oxidants.[5]
-
Method: Stir phosphine with AC in a volatile solvent, evaporate solvent, expose solid to air for 24h, then elute product with THF. This avoids aqueous workup entirely [1].[5][6]
Module 2: De Novo Synthesis via P-C Bond Formation
Context: When the phosphine precursor is unavailable, you must build the oxide from P(V) electrophiles (e.g., POCl₃) or via Pd-catalyzed coupling (Hirao reaction).
Workflow Visualization: Hirao Coupling Mechanism
The Hirao reaction couples aryl halides with secondary phosphine oxides.[7] It is sensitive to ligand exchange rates.
Caption: The catalytic cycle of the Hirao reaction. Note that the secondary phosphine oxide (SPO) exists in equilibrium between P(V) oxide and P(III) acid (P-OH), the latter being the active nucleophile.
Troubleshooting Guide: P-C Bond Formation
Scenario A: Grignard Addition to POCl₃ Goal: Synthesis of symmetrical R₃PO.
-
Q: I get a mixture of R₃PO, R₂P(O)Cl, and RP(O)Cl₂. How do I control this?
-
A: Temperature and Stoichiometry are the control levers.
-
Mono-substitution: -78°C, 1.0 equiv Grignard, add Grignard TO the POCl₃.
-
Tri-substitution: 0°C
Reflux, 3.5 equiv Grignard.
-
-
Tip: If making tri-aryl oxides, switching from Mg (Grignard) to Li (Organolithium) often improves yield due to the "harder" nature of the Li nucleophile [2].
-
Scenario B: Hirao Coupling (Pd-Catalyzed) Goal: Coupling Ar-X + Ph₂P(O)H.
-
Q: The reaction stalls, and Pd black precipitates immediately.
-
A: This indicates catalyst decomposition. Secondary phosphine oxides are reducing agents.[7][8] If the Pd(II) precatalyst is reduced to Pd(0) before the aryl halide is available for oxidative addition, the catalyst aggregates.
-
Fix: Mix Ar-X and Catalyst first, then add the phosphine oxide. Ensure the system is rigorously degassed (O₂ competes for the phosphine) [3].
-
-
Q: Low yield with electron-rich Aryl Bromides.
-
A: Oxidative addition is the rate-limiting step. Standard Pd(PPh₃)₄ is often insufficient.
-
Fix: Switch to Pd(OAc)₂ + dppb (1,4-bis(diphenylphosphino)butane). The bite angle of dppb facilitates the reductive elimination step.
-
Module 3: Purification & Isolation (The "Sticky Solid" Problem)
Context: Phosphine oxides are notorious for being highly polar, crystalline solids that often "oil out" or form gums due to water retention or impurities.
Solvent Selection Matrix for Recrystallization
| Solvent System | Application | Protocol Note |
| Benzene / Cyclohexane | The "Gold Standard" for TPPO-like oxides. | Dissolve in min. hot benzene; add cyclohexane until cloudy. Cool slowly. |
| EtOAc / Hexane | General purpose. | Good for alkyl-aryl phosphine oxides.[4] |
| Ethanol / Water | Highly polar / Water-soluble oxides. | Use for oxides with -COOH or -NH₂ handles. |
| Acetonitrile | Purification from reaction crudes.[6][9] | Many oxides are soluble in hot MeCN but crystallize upon cooling to -20°C. |
FAQs: Isolation Issues
-
Q: My product is a thick gum that won't crystallize.
-
Diagnostic: You likely have residual solvent or P(III) impurities acting as a plasticizer.
-
Solution:
-
Dissolve in minimal DCM.
-
Precipitate into a rapidly stirring excess of Pentane or Diethyl Ether .
-
The oxide usually crashes out as a white powder while non-polar impurities stay in the ether.
-
-
-
Q: How do I remove excess Triphenylphosphine Oxide (TPPO) if it's a byproduct?
-
A: While this guide focuses on making oxides, if you need to remove TPPO from a target oxide:
-
ZnCl₂ Method: Add ZnCl₂ (2 equiv) in ethanol. TPPO forms a bulky [Zn(TPPO)₂Cl₂] complex that precipitates and can be filtered off [4].
-
-
References
-
Fadhel, A. et al. (2013). "Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon." Inorganic Chemistry. Link
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Section: Synthesis of Organophosphorus Compounds).
-
Keglevich, G. et al. (2012). "P-C Coupling Reactions: The Hirao Reaction." Current Organic Chemistry. Link
-
Batesky, D. C. et al. (2017).[9] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 5. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shenvilab.org [shenvilab.org]
- 7. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphine synthesis by reduction [organic-chemistry.org]
- 9. Workup [chem.rochester.edu]
How to reduce (3-Aminophenyl)dimethylphosphine oxide back to phosphine
Ticket ID: #PO-RED-003 Subject: Reduction of (3-Aminophenyl)dimethylphosphine oxide to (3-Aminophenyl)dimethylphosphine Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Strategy
User Goal: You need to reduce the P=O bond of (3-Aminophenyl)dimethylphosphine oxide to its corresponding phosphine (
The Chemical Challenge:
-
Thermodynamic Stability: The P=O bond is exceptionally strong (
544 kJ/mol). Breaking it requires a high-energy "oxo-philic" reagent (usually Silicon or Aluminum based). -
Chemo-selectivity: The presence of the amino group (aniline derivative) presents a risk. Strong Lewis acids (like
or unbuffered ) can complex with the nitrogen lone pair, potentially inhibiting the reaction or causing precipitation. -
Re-oxidation Risk: The product, (3-Aminophenyl)dimethylphosphine, is an electron-rich tertiary phosphine. It will scavenge oxygen from the air almost instantly.
Recommended Approach:
We recommend Silane-based reduction .[1] Unlike Lithium Aluminum Hydride (
Method Selection Guide
We offer two validated protocols. Choose based on your lab's capabilities and safety constraints.
| Feature | Method A: The Industrial Standard | Method B: The "Green" Catalytic Route |
| Reagents | Trichlorosilane ( | PMHS (Polymethylhydrosiloxane) + |
| Mechanism | Stoichiometric Oxygen Abstraction | Titanium-Catalyzed Hydrosilylation |
| Reaction Time | Fast (1–4 hours) | Slower (Overnight / 12–16 hours) |
| Temperature | Reflux ( | Reflux ( |
| Pros | Extremely reliable; scales well; high conversion. | No corrosive HCl gas; cheap waste-product silane; mild. |
| Cons | Workup can be emulsion-prone (Titanium salts). | |
| Amine Safety | High (Base protects the amine). | Very High (Neutral conditions). |
Standard Operating Procedures (SOPs)
Protocol A: Trichlorosilane Reduction (High Reliability)
Use this if you need the product quickly and have a good fume hood.
Reagents:
-
Substrate: (3-Aminophenyl)dimethylphosphine oxide (1.0 equiv)
-
Reductant: Trichlorosilane (
) (3.0 equiv) — Handle with extreme care. -
Base: Triethylamine (
) (3.5 equiv) — Essential to scavenge HCl. -
Solvent: Anhydrous Toluene (degassed).
Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush continuously with Argon or Nitrogen.
-
Solubilization: Dissolve the phosphine oxide (1.0 eq) in degassed Toluene.
-
Protection: Add Triethylamine (
, 3.5 eq). Crucial Step: The base ensures the aniline nitrogen remains unprotonated. -
Addition: Cool the mixture to 0°C. Add Trichlorosilane (
, 3.0 eq) dropwise via syringe.-
Note: A white precipitate (
) will form immediately. This is normal.
-
-
Reduction: Warm to room temperature, then heat to reflux (110°C) for 2–4 hours. Monitor by
P NMR (Product shift will move upfield, typically from 30 ppm to -40 ppm). -
Quench (The Dangerous Part): Cool to 0°C. Slowly add degassed 20% NaOH or saturated
.-
Warning: Massive
gas evolution will occur. Ensure distinct venting.
-
-
Extraction: Extract with degassed Toluene or DCM under inert atmosphere. Dry organic layer over
. -
Isolation: Concentrate under vacuum. If the product is an oil, store under Argon.
Protocol B: PMHS/Titanium Reduction (Green/Mild)
Use this if you want to avoid corrosive trichlorosilane.
Reagents:
-
Substrate: 1.0 equiv
-
Reductant: PMHS (3.0–4.0 equiv of hydride)
-
Catalyst: Titanium(IV) isopropoxide (
) (10 mol%) -
Solvent: Anhydrous THF or Toluene.
Workflow:
-
Setup: Inert atmosphere (Argon/Nitrogen).
-
Mix: Combine substrate, PMHS, and solvent in the flask.
-
Catalyze: Add
(10 mol%). -
Reflux: Heat to reflux until
P NMR shows disappearance of the oxide peak. -
Workup: Cool to RT. Add 20% NaOH carefully. Stir vigorously for 1 hour to hydrolyze the siloxane polymers (otherwise you get a sticky gel).
-
Extract: Extract with ether or toluene.
Visualizing the Chemistry
Mechanism of Silane Reduction
The following diagram illustrates the pathway for Method A, highlighting why the base is necessary for your amino-substrate.
Caption: Mechanism of Trichlorosilane reduction showing the critical role of base in protecting the amine functionality.
Troubleshooting & FAQs
Q1: My yield is low, and I see a gummy precipitate. What happened?
-
Diagnosis: You likely used Method A without enough base, or Method B without sufficient hydrolysis time.
-
Fix: In Method A, the HCl byproduct can protonate your aniline, forming an insoluble salt that traps the product. Ensure you use >3.0 equivalents of Triethylamine. In Method B, the siloxane byproduct is a polymer; you must stir with NaOH for at least 1 hour to break it down before extraction.
Q2: The
-
Diagnosis: Re-oxidation on the column. (3-Aminophenyl)dimethylphosphine is electron-rich and oxidizes rapidly on silica gel.
-
Fix:
-
Skip the column if possible (crystallization or vacuum distillation is better).
-
If you must chromatograph, use degassed solvents and keep the column under nitrogen pressure.
-
Pro-Tip: Convert the phosphine immediately to a Borane adduct (
) using . The borane adduct is air-stable and can be purified easily. You can remove the later with DABCO or amine.
-
Q3: Can I use
-
Diagnosis: Not recommended.
-
Reasoning: Aluminum salts form strong complexes with amines (your substrate) and phosphines. The workup (Fieser or Rochelle salt) often results in poor recovery of amino-phosphines because the product gets trapped in the "alumina sludge."
Troubleshooting Decision Tree
Caption: Diagnostic workflow for common failures in phosphine oxide reduction.
References
-
General Silane Reduction (The "Beller" Method): Li, Y., Lu, L.-Q., Das, S., Pisiewicz, S., Junge, K., & Beller, M. (2012).[2][3] Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to Phosphines. Journal of the American Chemical Society, 134(44), 18325–18329. [Link]
-
Trichlorosilane Mechanism & Stereochemistry: Horner, L., & Balzer, W. D. (1965). Phosphororganische Verbindungen, XLVIII. Stereochemische Untersuchungen bei der Spaltung von Phosphoniumsalzen und der Reduktion von Phosphinoxyden. Tetrahedron Letters, 6(17), 1157–1162. [Link]
-
Functional Group Tolerance (Amines): Keglevich, G. (2017). Milestones in the reduction of phosphine oxides. Dalton Transactions, 46, 14801-14810. [Link]
Sources
Technical Support Center: Synthesis of Aminophenyl Phosphine Oxides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of aminophenyl phosphine oxides. This guide, structured in a practical question-and-answer format, is designed to help you troubleshoot and navigate the common side reactions encountered during your synthetic endeavors. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting to synthesize an aminophenyl phosphine oxide by oxidizing the corresponding aminophenylphosphine, but I am seeing significant formation of byproducts and a low yield of my desired product. What could be going wrong?
A1: Oxidation of aminophenylphosphines is a common route, but it is fraught with potential side reactions if not carefully controlled. The two primary culprits are over-oxidation at the phosphorus center and undesired oxidation of the aniline nitrogen.
Troubleshooting Guide: Oxidation-Related Side Reactions
| Issue | Potential Cause | Recommended Solution |
| Formation of Phosphonic/Phosphinic Acids | Use of overly harsh oxidizing agents or prolonged reaction times can lead to over-oxidation of the phosphine, cleaving a P-C bond and forming phosphonic or phosphinic acids. | Use milder and more selective oxidizing agents. Hydrogen peroxide is often a good choice, but the concentration and temperature must be carefully controlled. A two-phase system with a phase-transfer catalyst can sometimes improve selectivity. Avoid strong oxidants like potassium permanganate or chromic acid in excess. |
| N-Oxidation of the Amino Group | The amino group on the phenyl ring is susceptible to oxidation, especially with peroxy acids, which can lead to the formation of N-oxides, nitroso, or even nitro compounds. | Protect the amine functionality prior to oxidation of the phosphine. Common protecting groups include acetyl (Ac) or tert-butyloxycarbonyl (Boc). These can be removed post-oxidation. Alternatively, conduct the oxidation at low temperatures and monitor the reaction closely by TLC or NMR to stop it upon consumption of the starting phosphine. |
| Formation of Colored Impurities | Oxidation of anilines can lead to the formation of colored polymeric byproducts, which can complicate purification. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. Purification by column chromatography on silica gel, potentially with a small amount of triethylamine in the eluent, can help remove acidic and colored impurities. |
Experimental Protocol: Selective Oxidation of an Aminophenylphosphine
-
Protection (Optional but Recommended): To a solution of the aminophenylphosphine in dichloromethane (DCM), add 1.1 equivalents of acetic anhydride and 1.2 equivalents of triethylamine at 0 °C. Stir for 2 hours, then wash with saturated sodium bicarbonate solution. Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the N-acetylated aminophenylphosphine.
-
Oxidation: Dissolve the (N-acetyl)aminophenylphosphine in a suitable solvent like methanol or acetone. Cool the solution to 0 °C. Add a stoichiometric amount of 30% hydrogen peroxide dropwise.
-
Monitoring: Monitor the reaction progress by ³¹P NMR spectroscopy. The signal for the phosphine (typically in the range of -5 to -30 ppm) will be replaced by the signal for the phosphine oxide (typically in the range of 20 to 40 ppm).
-
Work-up: Once the reaction is complete, quench any remaining peroxide by adding a small amount of sodium sulfite solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Deprotection (if applicable): If the amine was protected, the protecting group can be removed. For an acetyl group, this can be achieved by hydrolysis with aqueous HCl or NaOH.
-
Purification: The final aminophenyl phosphine oxide can be purified by recrystallization or column chromatography.
Q2: My synthesis involves a Grignard reaction to form a C-P bond, but the yield is low and I have several byproducts. How can I improve this?
A2: Grignard reactions are powerful for C-C and C-P bond formation, but they are notoriously sensitive to reaction conditions. Side reactions often stem from the basicity of the Grignard reagent and its reactivity with other functional groups or impurities.
Troubleshooting Guide: Grignard Reaction Side Products
| Issue | Potential Cause | Recommended Solution |
| Protonation of the Grignard Reagent | Traces of water or other protic impurities (e.g., from the starting materials or solvent) will quench the Grignard reagent, reducing the yield of the desired product. The amino group of an unprotected aminophenyl starting material will also react. | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents. If using an aminophenyl halide, the amino group must be protected before forming the Grignard reagent. |
| Wurtz Coupling | The Grignard reagent can couple with the starting halide, leading to the formation of a biphenyl byproduct. | Add the halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
| Enolization of Carbonyl-containing Substrates | If your synthesis involves the reaction of a Grignard reagent with a substrate containing an enolizable proton (e.g., a ketone), deprotonation can compete with nucleophilic addition. | Use a less sterically hindered Grignard reagent if possible. Perform the reaction at low temperatures to favor the addition reaction. |
| Double Addition to Esters | When reacting a Grignard reagent with a phosphinate ester, double addition can occur, leading to a tertiary phosphine oxide instead of the desired secondary phosphine oxide. | Use a 1:1 stoichiometry of the Grignard reagent to the ester and maintain a low reaction temperature. Adding the Grignard reagent slowly to the ester solution can also help. |
Diagram: Troubleshooting Grignard Reaction Pathways
Caption: Decision tree for troubleshooting side reactions in Grignard-based syntheses.
Q3: I am using a Hirao coupling reaction to synthesize an aryl phosphine oxide, but I am observing the formation of a reduced, dephosphinylated arene. What is causing this?
A3: The Hirao coupling is a palladium-catalyzed cross-coupling reaction that is generally very effective. However, a known side reaction is the reductive dehalogenation of the aryl halide starting material, which leads to the formation of an arene byproduct.
Troubleshooting Guide: Hirao Coupling Side Reactions
| Issue | Potential Cause | Recommended Solution |
| Reductive Dehalogenation | This side reaction is thought to occur via a competing pathway in the catalytic cycle where a palladium-hydride species is formed, which can then reduce the aryl halide. | The choice of phosphine ligand and base can influence the extent of this side reaction. Experiment with different ligands (e.g., triphenylphosphine, dppf) and bases (e.g., triethylamine, potassium carbonate). The presence of a small amount of a sacrificial hydrogen acceptor can sometimes suppress this pathway. |
| Homocoupling of the Phosphine Oxide | In some cases, homocoupling of the secondary phosphine oxide can occur, leading to the formation of a diphosphine dioxide. | This is often more prevalent at higher temperatures. Try running the reaction at a lower temperature for a longer period. Ensuring a high purity of the starting secondary phosphine oxide is also important. |
Diagram: Hirao Coupling Catalytic Cycle and Side Reaction
Caption: Simplified catalytic cycle of the Hirao coupling showing the desired pathway and the reductive dehalogenation side reaction.
Q4: My final aminophenyl phosphine oxide product is difficult to purify. What are some common impurities and how can I remove them?
A4: Purification of aminophenyl phosphine oxides can be challenging due to their polarity and potential for forming strong hydrogen bonds. Common impurities often include unreacted starting materials, byproducts from side reactions, and residual catalyst.
Troubleshooting Guide: Purification of Aminophenyl Phosphine Oxides
| Impurity | Identification Method | Removal Strategy |
| Unreacted Secondary Phosphine Oxide | ³¹P NMR (distinct chemical shift from the tertiary phosphine oxide) | Column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is usually effective. |
| Triphenylphosphine Oxide (from Wittig or other reactions) | ¹H and ³¹P NMR | Triphenylphosphine oxide is notoriously difficult to remove by chromatography. One method is to precipitate it as a complex. For example, dissolving the crude product in a minimal amount of a hot solvent like toluene and then adding a non-polar solvent like hexane upon cooling can sometimes selectively crystallize the desired product, leaving the triphenylphosphine oxide in solution. Alternatively, reaction with oxalic acid can form a salt with the desired product, which can be filtered off. |
| Residual Palladium Catalyst | ICP-MS or AAS for trace metal analysis. The product may have a grayish or black appearance. | Treatment of the crude product with activated carbon can help adsorb residual palladium. Passing a solution of the product through a short plug of silica gel or celite can also be effective. |
| Polymeric Byproducts | Broad, unresolved peaks in ¹H NMR. Streaking on TLC. | These are often less soluble than the desired product. Attempting to crystallize the product from a suitable solvent system may leave the polymeric impurities behind. |
References
- Barclay, C. E., Deeble, G., Doyle, R. J., Elix, S. A., Salem, G., Jones, T. L., Wild, S. B., & Willis, A. C. (1988). Synthesis, resolution and reactions of (±)-(2-aminophenyl)methylphenylphosphine. Crystal and molecular structure of (R,R, S, R)-(±)-(1,3-bis
Improving the yield of (3-Aminophenyl)dimethylphosphine oxide synthesis
Technical Support Center: Optimizing (3-Aminophenyl)dimethylphosphine Oxide Synthesis
Executive Summary
The synthesis of (3-aminophenyl)dimethylphosphine oxide presents a unique duality: it combines the robust chemistry of aryl-phosphine oxides with the handling difficulties of highly polar, water-soluble anilines.[1]
Low yields in this synthesis typically stem from two distinct failure points:
-
Catalyst Deactivation during the C–P bond formation (due to improper ligand choice or oxidation).
-
Workup Losses during the isolation of the amphiphilic product from aqueous media.
This guide moves away from the low-yielding Grignard protocols and standardizes on the Palladium-Catalyzed C–P Cross-Coupling (Buchwald/Montchamp conditions) followed by nitro-reduction.[1] This route offers superior chemoselectivity and reproducibility.
Module 1: The Optimized Synthetic Pathway
Recommendation: Do not attempt direct coupling on 3-bromoaniline if high yield is the priority.[1] The free amine coordinates to Palladium, poisoning the catalyst. Protocol: Use 1-bromo-3-nitrobenzene as the electrophile.[1] The nitro group activates the ring for oxidative addition and prevents catalyst poisoning.
Visual Workflow (Reaction Logic)
Figure 1: The Two-Stage Protocol. Segregating the C-P bond formation from the amine generation prevents catalyst poisoning and simplifies purification.[1]
Module 2: Step-by-Step Protocol & Critical Parameters
Step 1: The C–P Cross-Coupling
Target: (3-Nitrophenyl)dimethylphosphine oxide[1]
The Chemistry: Dimethylphosphine oxide (SPO) exists in equilibrium between the P(V) oxide and the P(III) hydroxide.[1] The Pd(0) catalyst reacts with the P(III) tautomer.[1]
| Parameter | Recommendation | Scientific Rationale |
| Ligand | Xantphos (1.2 equiv vs Pd) | Xantphos has a wide bite angle (111°), which accelerates the reductive elimination of the C–P bond, a common rate-limiting step in phosphinylation [1][4].[1] |
| Catalyst Source | Pd(OAc)₂ (1–3 mol%) | Generates active Pd(0) in situ.[1] More stable to weigh out than Pd(PPh₃)₄. |
| Base | K₃PO₄ (2.0 equiv) | An inorganic base is required to deprotonate the SPO tautomer, shifting the equilibrium toward the nucleophilic P-O species [6]. |
| Solvent | 1,4-Dioxane or Toluene | High boiling point allows heating to 100°C, necessary to drive the tautomerization and coupling. |
Protocol:
-
Charge a flask with 1-bromo-3-nitrobenzene (1.0 equiv), K₃PO₄ (2.0 equiv), and Xantphos (3.6 mol%).[1]
-
CRITICAL: Evacuate and backfill with Argon (3 cycles). Oxygen oxidizes the phosphine oxide reagent to phosphinic acid, killing the reaction.
-
Add Pd(OAc)₂ (3.0 mol%) and dry 1,4-Dioxane.
-
Add Dimethylphosphine oxide (1.2 equiv) via syringe.
-
Heat to 100–110°C for 12–18 hours.
-
Checkpoint: Monitor by ³¹P NMR. Product appears ~25-30 ppm.[1] Starting material is ~20 ppm (doublet).
Step 2: The Reduction & Isolation (The Yield Killer)
Target: (3-Aminophenyl)dimethylphosphine oxide[1]
The Issue: The product contains a basic amine and a polar phosphine oxide. It is highly water-soluble .[1]
-
Standard Mistake: Acid/Base extraction with simple water wash. You will lose 50%+ of your product to the aqueous phase.
Protocol:
-
Dissolve the nitro-intermediate in Methanol.
-
Add 10% Pd/C (5 wt% loading).
-
Stir under H₂ balloon (1 atm) for 4–6 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with Methanol , not water.
-
Purification:
Module 3: Troubleshooting Center (Q&A)
Topic: Low Yield in Coupling Step
Q: "My reaction mixture turned black immediately, and conversion is <10%. Why?" A: This is "Palladium Black" precipitation. It indicates your catalyst decomposed before entering the catalytic cycle.
-
Cause 1: Oxygen Ingress. Dimethylphosphine oxide is air-sensitive (though more stable than secondary phosphines).[1] If your solvent wasn't degassed, the SPO oxidized, and the Pd crashed out.
-
Cause 2: Ligand Dissociation. Did you mix Pd(OAc)₂ and Xantphos before heating? Allow them to stir at RT for 15 mins to form the active L-Pd-L complex before adding the aryl halide and heating.
Q: "I see a new phosphorus peak in NMR, but it's not my product." A: Check the chemical shift.
-
Shift at ~30-40 ppm (singlet): Likely oxidation of the starting reagent to dimethylphosphinic acid.[1]
-
Shift at ~20 ppm (doublet): Unreacted Dimethylphosphine oxide (J_PH coupling).
-
Solution: Increase the amount of SPO to 1.5 equiv and ensure strict inert atmosphere.
Topic: Isolation & Purification
Q: "I did an aqueous workup, and my product disappeared." A: (3-Aminophenyl)dimethylphosphine oxide has a logP < 1.[1] It loves water.
-
Recovery: Saturate your aqueous layer with NaCl ("Salting out") until no more salt dissolves. Then extract 5x with Chloroform:Isopropanol (3:1) . This solvent mixture is polar enough to pull the oxide out of the brine [5].
Q: "Can I use the Grignard route (3-aminophenylmagnesium bromide + chlorodimethylphosphine)?" A: We strongly advise against it.[1]
-
Reason: Grignards are incompatible with the N-H protons of the aniline (unless you use 2+ equivalents of Grignard to deprotonate the amine first). Even then, the yield is erratic due to polymerization and oligomerization of the phosphine species. The Pd-catalyzed route is ~30% higher yielding on average.[1]
Module 4: Safety & Handling of Dimethylphosphine Oxide
-
State: Liquid / Low-melting solid.[1]
-
Hazard: While "oxides" are generally stable, secondary phosphine oxides (SPO) like this one exist in equilibrium with the P-OH form.[1][2] They can be pyrophoric if heated in air or exposed to strong oxidizers.
-
Storage: Store under Argon/Nitrogen in a fridge.
-
Toxicity: Organophosphorus compounds are potential neurotoxins. Handle in a fume hood.
References
-
Buchwald, S. L., et al. "Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating."[1][3] Journal of the American Chemical Society, 2002.[3] [1][3]
-
Montchamp, J. L. "Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis." Accounts of Chemical Research, 2014. [1]
- Han, L. B., et al. "Palladium-Catalyzed Phosphorylation of Aryl Mesylates and Tosylates." Journal of the American Chemical Society, 2005.
- Kranenburg, M., van Leeuwen, P. W. N. M., et al. "New Diphosphine Ligands Based on Heterocyclic Aromatics. Inducing Large Bite Angles." Organometallics, 1995. (Original Xantphos paper describing the bite angle effect).
-
BenchChem Support. "Overcoming solubility issues of 3-(Aminomethyl)phenol [and related polar anilines]." BenchChem Technical Guides, 2025. [1]
-
Enamine Ltd. "Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks."[1] Enamine Research Notes.
Sources
Troubleshooting low catalytic activity with phosphine oxide ligands
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalytic systems involving phosphine oxide ligands. Whether you are using secondary phosphine oxides (SPOs) as pre-ligands or troubleshooting the unintended formation of phosphine oxides from tertiary phosphine precursors, this resource provides in-depth, field-proven insights to diagnose and resolve issues related to low catalytic activity.
Troubleshooting Guide: Diagnosing Low Catalytic Activity
This section addresses the most common experimental observations associated with poor catalytic performance in a direct question-and-answer format.
Q1: My reaction is sluggish or has stalled completely. What are the most likely causes?
A1: This is the most frequent issue and typically points to a problem with the catalyst's active state. The investigation should be systematic, starting with the most common and easily addressed variables.
-
Cause 1: Ligand Oxidation & Catalyst Deactivation The most common culprit is the oxidation of the phosphine ligand to its corresponding phosphine oxide. The phosphorus atom's lone pair of electrons is essential for coordinating to the metal center; its oxidation to a P=O bond renders the ligand ineffective for donation to the palladium center, leading to catalyst deactivation.[1] Electron-rich ligands, such as alkylphosphines, are significantly more susceptible to air oxidation than their triarylphosphine counterparts.[2]
-
Cause 2: Inadequate Inert Atmosphere Trace amounts of oxygen can be sufficient to kill a catalyst over the course of a reaction. Oxygen can oxidize the active Pd(0) catalyst, leading to its precipitation as palladium black, and will readily degrade sensitive phosphine ligands.[1] Solvents, reagents, and the reaction headspace must be rigorously deoxygenated. Solvents like THF are particularly problematic as they can form peroxides upon storage in air, which rapidly oxidize phosphines.[2]
-
Cause 3: Impure Reagents or Precursors The quality of your palladium precursor, ligand, base, and starting materials is paramount.
-
Palladium Precursor: Use a fresh bottle of the precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). Older precursors may have partially decomposed.
-
Base: Many catalytic cycles are sensitive to the choice and quality of the base. Ensure it is anhydrous and has been stored correctly.[1]
-
Substrates: Impurities in the starting materials can act as catalyst poisons. If in doubt, purify your substrates before use.[1]
-
-
Cause 4: Inefficient Pre-catalyst Activation Many reactions use a stable Pd(II) precursor that must be reduced in situ to the active Pd(0) species. This activation step can be inefficient and is a common source of poor performance.[3][4] The reaction may require specific additives, a particular base, or thermal induction to generate the active catalyst effectively. Detailed mechanistic studies have shown that inefficient activation can lead to the formation of less active or dormant palladium complexes.[5]
Q2: I am observing the formation of a black precipitate (Palladium Black) in my reaction flask. What is happening and how can I fix it?
A2: The formation of palladium black is a definitive visual indicator of catalyst decomposition.[1]
-
Causality: The active Pd(0) species in a catalytic cycle is stabilized by coordination to phosphine ligands. If the concentration of the free, active ligand drops below a critical threshold—due to oxidation or other degradation pathways—the "naked" Pd(0) atoms are no longer stabilized in solution.[1] They rapidly aggregate and precipitate out of solution as metallic palladium black, which is catalytically inactive.
-
Troubleshooting Steps:
-
Improve Inert Atmosphere Technique: This is the most critical step. Ensure your solvents are thoroughly degassed (see Protocol 1) and that your reaction is assembled and maintained under a positive pressure of a high-purity inert gas like argon or nitrogen.[1]
-
Optimize Ligand:Palladium Ratio: An insufficient amount of ligand can fail to stabilize the Pd(0) intermediate. While a 1:1 or 2:1 ratio might be reported, a slight excess of the phosphine ligand can sometimes help maintain catalyst stability, especially in challenging reactions. However, be aware that a large excess can sometimes inhibit the reaction by creating a coordinatively saturated, inactive metal center.
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition pathways.[1] If feasible for your transformation, running the reaction at a lower temperature may improve catalyst lifetime, though it may require a longer reaction time.
-
Q3: My results are inconsistent and I'm struggling with reproducibility. What factors should I scrutinize?
A3: Inconsistent results often point to subtle variations in experimental setup and reagent handling.
-
Primary Suspects for Irreproducibility:
-
Atmosphere Control: Minor leaks in a Schlenk line or variations in glovebox atmosphere can lead to different levels of catalyst deactivation between runs.
-
Solvent Quality: Using a freshly purified solvent from a solvent system for one run and an older bottle of "anhydrous" solvent for another is a frequent cause. Always use solvent from the same, trusted source. Peroxides in aged solvents are a major issue.[2]
-
Reagent Handling: The way air-sensitive solids (ligands, bases, precursors) are weighed and transferred can introduce varying amounts of oxygen and moisture. Weighing such reagents in a glovebox is superior to techniques on the benchtop.[1]
-
"Age" Time: The time between mixing the palladium precursor and the ligand before adding other reagents can impact pre-catalyst formation and activation, sometimes affecting the final outcome.[4] Strive for consistency in your addition order and timing.
-
Visual Workflow: Troubleshooting Low Catalytic Activity
The following diagram outlines a logical workflow for diagnosing and resolving common issues.
Caption: A systematic workflow for troubleshooting low catalytic activity.
Frequently Asked Questions (FAQs)
This section explores the fundamental chemistry and roles of phosphine oxides in catalysis.
Q4: What is the actual role of phosphine oxide in my reaction? Is it always a catalyst poison?
A4: The role of a phosphine oxide compound is context-dependent and represents one of the most crucial distinctions in this field.
-
As a Deactivating Species: When a tertiary phosphine (e.g., PPh₃, P(t-Bu)₃) is used as the primary ligand, its corresponding phosphine oxide (Ph₃P=O, (t-Bu)₃P=O) is the product of an undesirable oxidation reaction. In this context, the phosphine oxide is generally considered a catalyst poison or, at best, a spectator species with poor coordinating ability to the soft late-transition metal center.[1][6] Its formation signifies the consumption of the active ligand.
-
As an Air-Stable Pre-Ligand: Secondary Phosphine Oxides (SPOs), which have the structure RR'P(O)H, are a distinct and highly valuable class of pre-ligands. SPOs exist in a tautomeric equilibrium with their phosphinous acid form (RR'POH).[7] It is this trivalent phosphinous acid tautomer that coordinates to the metal center, forming the active catalyst.[7][8] Therefore, if you are intentionally using a ligand like cataCXium® A or dppf-PO, you are leveraging this equilibrium. These ligands are popular because they are often air-stable solids, making them much easier to handle than their air-sensitive tertiary phosphine counterparts.[9]
-
As a Stabilizing Additive: In some specific catalytic systems, particularly those run in non-coordinating solvents, triphenylphosphine oxide has been intentionally added and shown to have a beneficial effect. It is thought to serve as a labile, weakly coordinating ligand that can prevent the aggregation of Pd(0) into palladium black without shutting down catalytic activity.[10]
Q5: How can I analytically determine if my phosphine ligand has oxidized?
A5: The most powerful and direct technique for this is ³¹P NMR spectroscopy .
-
Principle: Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making it an excellent NMR handle. The chemical shift (δ) of the phosphorus nucleus is exquisitely sensitive to its oxidation state and coordination environment.
-
Observation: A tertiary phosphine (P(III)) will have a characteristic chemical shift. Upon oxidation to the phosphine oxide (P(V)), the signal will shift significantly, typically downfield. For example, triphenylphosphine (PPh₃) appears around -5 ppm, while its oxide (Ph₃P=O) appears around +29 ppm.
-
Application: You can take an aliquot of your reaction mixture (under inert atmosphere), or analyze a sample of your solid ligand, to check for the presence of a phosphine oxide peak. The relative integration of the phosphine and phosphine oxide peaks can provide a quantitative measure of the degradation. Chromatographic analysis by HPLC can also be challenging due to on-column oxidation, but methods have been developed to mitigate this by adding reducing agents like TCEP to the mobile phase.[11]
Visualizing Catalyst Fate: Deactivation vs. Pre-Ligand Activation
Caption: Contrasting roles of phosphine oxides in catalysis.
Key Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)
This method is superior to simple sparging for removing dissolved oxygen.
-
Materials: Schlenk flask, solvent to be degassed, cold bath (liquid nitrogen), high-vacuum line.
-
Procedure:
-
Place the solvent in a Schlenk flask (do not fill more than half-full).
-
Securely attach the flask to a Schlenk line.
-
Freeze: Immerse the flask in the liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Open the flask to the vacuum manifold and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the cold bath and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times to ensure complete removal of dissolved oxygen.
-
After the final cycle, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.
-
Protocol 2: ³¹P NMR Sample Preparation for Ligand Integrity Analysis
-
Materials: NMR tube with a sealable cap (e.g., J. Young tube), deuterated solvent (degassed), ligand sample, airtight syringe, glovebox or Schlenk line.
-
Procedure:
-
Inside a glovebox, weigh a small amount (5-10 mg) of your phosphine ligand directly into the NMR tube.
-
Add ~0.6 mL of degassed deuterated solvent (e.g., C₆D₆, Toluene-d₈) via syringe.
-
Seal the NMR tube before removing it from the glovebox.
-
If a glovebox is unavailable, place the ligand in the NMR tube, attach it to a Schlenk line, evacuate and backfill with inert gas (3 cycles). Then, add the degassed solvent via an airtight syringe.
-
Acquire the ³¹P{¹H} NMR spectrum. Use an external standard if precise quantification is needed. Compare the chemical shifts and integrals of any observed peaks to known values for the phosphine and its corresponding oxide.
-
Data Reference Table
The following table provides reference data for common phosphine ligands and their oxides.
| Ligand Name | Common Abbreviation | Ligand Type | Relative Air Sensitivity | Approx. ³¹P Shift (ppm) | Approx. ³¹P Shift of Oxide (ppm) |
| Triphenylphosphine | PPh₃ | Arylphosphine | Low | -5 | +29 |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | Alkylphosphine | High | +63 | +49 |
| XPhos | XPhos | Biarylphosphine | Moderate | -8 | +31 |
| SPhos | SPhos | Biarylphosphine | Moderate | -7 | +30 |
| Di(tert-butyl)phosphine oxide | DTBPO | SPO Pre-ligand | Very Low (Air-Stable) | +55 (as phosphinous acid) | +55 |
References
- BenchChem. (n.d.). Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis.
-
Ackermann, L., Kapdi, A. R., & Schulzke, C. (2010). Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides. Organic Letters, 12(10), 2298–2301. Available from: [Link]
- Reddit r/Chempros Discussion. (2021). Phosphine Ligand Oxidation.
- Fairlamb, I. J. S., et al. (2025). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling. White Rose Research Online.
-
Wang, H., et al. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Journal of Chromatographic Science. Available from: [Link]
- Xiao, J. (n.d.). Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool.
-
Yan, B. (2025). Crystal engineering of rare earth heteroleptic complexes: phosphine oxide ligand control, POM-directed assembly, and performance metrics. CrystEngComm. Available from: [Link]
-
Bowman, A. C., et al. (n.d.). Oxidation-Induced Ligand Swap: Oxygen Insertion into a Cobalt-Phosphine Complex. ChemRxiv. Retrieved from [Link]
-
Espinet, P., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Studies. Organometallics. Available from: [Link]
-
Krishnamurthy, A. S. R., et al. (n.d.). Function of substituents in coordination behaviour, thermolysis and ligand crossover reactions of phosphine oxides. RSC Advances. Available from: [Link]
-
Lu, X., et al. (2021). Phosphorus-Based Catalysis. ACS Central Science. Available from: [Link]
-
Gelman, D., et al. (2025). The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C−C, C−N, and C−S Bond Formation on Unactivated Aryl Chlorides. Angewandte Chemie International Edition. Available from: [Link]
-
Sfida, A., et al. (n.d.). A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions. Chemical Science. Available from: [Link]
-
ResearchGate. (n.d.). Figure 3: Left: Oxidation stability of the phosphines. Phosphine oxide.... Retrieved from [Link]
-
Rossi, S., et al. (n.d.). From Phosphine-Promoted to Phosphine-Catalyzed Reactions by in situ Phosphine Oxide Reduction. ResearchGate. Available from: [Link]
-
Scott, V. J., & Svejda, S. A. (2012). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PMC. Retrieved from: [Link]
- Tanaka, S., & Adachi, K. (2021). Origin of catalytic activity differences between phosphine and phosphine oxide-based structures in the water-crosslinkable polyalkoxysilane composition. Polyolefins Journal.
-
Blümel, J., et al. (2025). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions. Available from: [Link]
-
Blümel, J., et al. (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions. Available from: [Link]
-
Montandon-Clerc, M., & de la Fuente, V. (n.d.). Advances in Homogeneous Catalysis Using Secondary Phosphine Oxides (SPOs): Pre-ligands for Metal Complexes. CHIMIA. Retrieved from: [Link]
-
Check, C. T., et al. (2022). Phenolic 3° Phosphine Oxides as a Class of Metal-Free Catalysts for the Activation of C–O Bonds in Aliphatic Alcohols: Direct Synthesis of Catalyst Candidates, and Kinetic Studies. MDPI. Available from: [Link]
-
van der Vlugt, J. I. (n.d.). Organophosphorus Catalysis to Bypass Phosphine Oxide Waste. Radboud Repository. Retrieved from: [Link]
-
Sfida, A., et al. (2017). A Rational Pre-Catalyst Design for Bis-Phosphine Mono-Oxide Palladium Catalyzed Reactions. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Origin of catalytic activity differences between phosphine and phosphine oxide-based structures in the water-crosslinkable polyalkoxysilane composition [poj.ippi.ac.ir]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides [organic-chemistry.org]
- 10. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing air and moisture sensitivity of phosphine precursors
Technical Support Center: Phosphine Ligand & Precursor Management
Mission: To provide researchers with field-proven protocols for maintaining the integrity of air- and moisture-sensitive phosphine ligands (
Module 1: Storage & Handling Strategy
Q: How do I determine the storage requirements for a new phosphine ligand?
A: Storage strategy is dictated by the substituent groups (
Refer to this decision matrix for immediate classification:
Figure 1: Decision matrix for phosphine storage based on steric and electronic properties.
Q: My "air-stable" phosphine (e.g., XPhos, BINAP) is turning color. Why? A: "Air-stable" is a kinetic term, not thermodynamic. Over months, even robust aryl phosphines oxidize slowly on the surface.
-
The Fix: If the solid is sticky or discolored, recrystallize under inert atmosphere (usually from degassed ethanol or dichloromethane/hexane) or wash with cold, degassed solvent to remove the surface oxide layer.
Q: What is the "Double Containment" rule for pyrophorics?
A: Pyrophoric liquids (e.g.,
-
Protocol: Store the primary bottle inside a secondary jar (e.g., a canning jar or specialized safety can) packed with vermiculite or cushioned with Kimwipes inside a glovebox. Tape the secondary lid shut [1].
Module 2: Solvent Engineering & Reaction Setup
Q: I used a glovebox, but my reaction still failed/oxidized. What went wrong?
A: The culprit is likely dissolved oxygen in your solvent. Bringing a bottle of "anhydrous" solvent into a glovebox does not remove the dissolved
Comparative Analysis of Degassing Methods
| Feature | Sparging (Bubbling) | Freeze-Pump-Thaw (FPT) |
| Mechanism | Displacement of | Physical removal via vacuum/phase change |
| Efficiency | Good (removes ~95-99% | Excellent (removes >99.9% |
| Solvent Loss | High (evaporation) | Negligible (closed system) |
| Time Required | 15–30 mins active bubbling | 1–2 hours (passive) |
| Best For | Large volumes (>100 mL), HPLC | Expensive ligands, NMR solvents, small scales |
Q: How do I perform a Freeze-Pump-Thaw (FPT) cycle correctly? A: The FPT cycle is the gold standard for sensitive phosphine work. Follow this self-validating loop:
Figure 2: The Freeze-Pump-Thaw workflow. Note: Never apply vacuum to liquid solvent unless you want to evaporate it.
Critical Safety Note: Never backfill a flask with Nitrogen/Argon while it is still submerged in Liquid Nitrogen.[5] The gas can condense into a liquid, creating a potential pressure bomb upon thawing [2].
Module 3: Diagnostics (The "Is it Dead?" Section)
Q: How can I quickly check if my phosphine precursor has oxidized?
A:
-
Protocol: Take a small aliquot in a glovebox/Schlenk tube. Use a deuterated solvent (e.g.,
or ) that has been degassed. -
The "Oxide Shift": Oxidation of P(III) to P(V) results in a significant deshielding effect, causing the signal to shift downfield (to a more positive ppm value).
Common Shift Drifts (Reference: 85%
| Compound | Precursor Shift ( | Oxide Shift ( | Status Check |
| Triphenylphosphine ( | -6.0 | +29.0 | |
| Triethylphosphine ( | -20.0 | +48.0 | |
| Trimethylphosphine ( | -62.0 | +36.0 | |
| Tri-tert-butylphosphine ( | +63.0 | +92.0 |
Note: While most phosphines are negative, bulky alkyl phosphines like
Q: My NMR shows a small peak at ~0 ppm. Is that oxide?
A: Likely not. A sharp peak at ~0 ppm often indicates trace phosphoric acid (
Module 4: Emergency & Safety Protocols
Q: A syringe containing pyrophoric phosphine (
-
Smother: Immediately cover the spill with dry sand, Vermiculite, or powdered lime. This cuts off oxygen supply.
-
Quench (Controlled): Once stable, treat the sand mixture with dilute bleach (sodium hypochlorite).
-
Chemistry: Bleach chemically oxidizes the P(III) to the thermodynamically stable (and non-pyrophoric) P(V) oxide/phosphate species.
-
Reaction:
-
-
Cleanup: After the reaction ceases, the material can be swept up as chemical waste [4].
Q: How do I dispose of "empty" Sure/Seal™ bottles of phosphines? A: Never throw them directly in the trash.
-
Remove the needle/septum in the back of a fume hood.
-
Allow the bottle to sit open in the hood for 2–3 days. Ambient moisture will slowly hydrolyze/oxidize the remaining residue.
-
Rinse with water and acetone before glass disposal [1].
References
-
Schlenk Line Survival Guide. Freeze-Pump-Thaw Degassing. [Link]
-
UC Santa Barbara (UCSB) NMR Facility. Phosphorus-31 Chemical Shifts Table. [Link]
-
University of Bristol. Safe Handling of Pyrophoric Chemicals Guide. [Link]
Sources
Technical Support Center: Scalable Synthesis of (3-Aminophenyl)dimethylphosphine Oxide
Status: SYSTEM ACTIVE Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-2024-PHOS-03 Subject: Scale-up protocols for Brigatinib Intermediate (CAS: 1197953-49-3)
Introduction: The "Polarity Trap" & Strategic Overview
Welcome to the technical support interface. You are likely synthesizing (3-Aminophenyl)dimethylphosphine oxide , a critical building block for ALK inhibitors like Brigatinib .
Moving this synthesis from gram to kilogram scale presents two distinct failure modes that do not appear in small-scale discovery chemistry:
-
The Hirao Coupling Sensitivity: The formation of the C-P bond using dimethylphosphine oxide (SPO) is sensitive to oxygen and ligand scrambling.
-
The "Polarity Trap" (Isolation): The product is an amphiphilic nightmare—highly water-soluble due to the phosphine oxide, yet organic enough to resist simple precipitation. Standard aqueous workups often result in 0% isolated yield despite 100% conversion.
This guide bypasses standard academic methods (which rely on flash chromatography) and focuses on industrial filtration, phase control, and crystallization .
Module 1: The P-C Bond Formation (Hirao Coupling)
Workflow: 1-Bromo-3-nitrobenzene + Dimethylphosphine oxide
Critical Process Parameters (CPPs)
| Parameter | Specification | Technical Rationale |
| Catalyst System | Pd(OAc)₂ (1-3 mol%) + Xantphos (1.1 equiv to Pd) | Xantphos has a wide bite angle that stabilizes the Pd during the reductive elimination of the C-P bond. Monodentate ligands (PPh3) often fail at scale due to rapid oxidation. |
| Solvent | 1,4-Dioxane or Toluene | Avoid DMF if possible during scale-up to prevent difficult solvent removal; Dioxane allows for easier solvent swaps later. |
| Base | K₃PO₄ (anhydrous) | Weaker bases (carbonates) are often too slow; stronger bases can deprotonate the SPO too aggressively causing side reactions. |
| Atmosphere | Strict N₂/Ar sparging | CRITICAL: SPOs (Secondary Phosphine Oxides) are air-stable only in equilibrium. Under basic catalytic conditions, they oxidize rapidly to phosphinic acids, killing the stoichiometry. |
Troubleshooting Guide: Coupling Stalled or Low Yield
Q: The reaction starts but stalls at 60% conversion. Adding more catalyst doesn't help.
-
Diagnosis: Catalyst poisoning via oxidation or "Pd-Black" precipitation.
-
Fix:
-
Check your SPO source: Dimethylphosphine oxide is hygroscopic. If it contains >1% water, the reaction slows significantly. Azeotropically dry your SPO in toluene before addition.
-
Sparging Protocol: Do not just blanket the reactor. You must sparge the solvent and the base slurry for at least 30 minutes before adding the catalyst.
-
Ligand Ratio: Ensure your Ligand:Pd ratio is strictly >1:1 (ideally 1.1:1). Free Pd precipitates immediately in the presence of phosphine oxides.
-
Q: I see a large exotherm upon adding the base.
-
Cause: Deprotonation of the Dimethylphosphine oxide (P-H bond is acidic).
-
Scale-up Protocol: Do not add solid base to the hot reaction.
-
Correct Method: Slurry the base in the solvent. Heat the mixture to 60°C. Dosing the SPO (liquid/solution) slowly over 1-2 hours. This controls the exotherm and maintains a low concentration of the active nucleophile, reducing homocoupling byproducts.
-
Module 2: The Nitro Reduction (Hydrogenation)
Workflow: (3-Nitrophenyl)dimethylphosphine oxide
Safety & Impurity Management
Q: I am detecting a "M+16" impurity (Hydroxylamine) that won't go away.
-
Context: Incomplete reduction of the nitro group leads to the hydroxylamine intermediate (
). This is toxic and reactive.[1][2][3] -
Fix:
-
Temperature: Increase reaction temperature to 50-60°C near the end of the run. Room temperature reductions often stall at the hydroxylamine stage on scale.
-
Pressure: Maintain >3 bar (45 psi) H₂.
-
End-Point Check: Do not rely on H₂ uptake monitoring alone. Use HPLC. If hydroxylamine persists, add 1% fresh catalyst and stir at 60°C for 2 hours.
-
Q: Can I use Fe/HCl or SnCl2 instead of Hydrogenation?
-
Advisory: NO. While chemically feasible, the iron sludge traps the phosphine oxide product. Because the product is water-soluble, you cannot wash the sludge with water to recover it. You will lose >50% of your mass to the filter cake. Catalytic hydrogenation is the only viable route for scalable isolation of this specific molecule.
Module 3: Isolation (The "Polarity Trap")
This is the most frequent point of failure. The product is highly soluble in water and alcohols, making extraction difficult.
The "Salting-Out" Protocol (Non-Chromatographic)
Q: My product is in the aqueous layer and won't extract into Ethyl Acetate.
-
Explanation: Phosphine oxides are too polar for EtOAC.
-
Protocol:
-
Filter: Remove Pd/C catalyst from the hydrogenation mixture while warm.
-
Concentrate: Strip the reaction solvent (usually Methanol/Ethanol) completely.
-
The "DCM Trick": Dissolve the residue in Dichloromethane (DCM) or Chloroform . Unlike EtOAc, chlorinated solvents interact favorably with the P=O dipole.
-
Wash: Wash the organic layer with saturated Brine (NaCl) . Do not use water. The high ionic strength forces the phosphine oxide into the organic phase.
-
Crystallization:
-
Dry the DCM layer (MgSO₄).
-
Concentrate to a thick oil.
-
Add MTBE (Methyl tert-butyl ether) or Diisopropyl ether slowly with stirring. The product should precipitate as an off-white solid.
-
Yield Target: >85%.[4]
-
-
Visualized Workflows
Figure 1: Synthetic Logic & Decision Tree
Caption: Step-by-step process flow emphasizing Quality Control (QC) checkpoints to prevent downstream failure.
Experimental Protocol (Scale-Up Ready)
Target Scale: 100g Input Reference Standard: Adapted from Brigatinib Process Patents [1, 2].
-
Coupling:
-
Charge reactor with 1-bromo-3-nitrobenzene (100g, 0.495 mol), K₃PO₄ (157g, 1.5 eq), and Xantphos (8.5g, 3 mol%).
-
Add 1,4-Dioxane (1.0 L). Sparge with N₂ for 45 mins.
-
Add Pd(OAc)₂ (3.3g, 3 mol%).
-
Heat to 60°C.
-
Dose Dimethylphosphine oxide (46g, 1.2 eq) (diluted in dioxane) over 2 hours.
-
Stir at 90°C for 12 hours.
-
Checkpoint: HPLC should show <1% starting bromide.
-
-
Intermediate Workup:
-
Cool to 25°C. Filter off inorganic salts (KBr/K₃PO₄).
-
Concentrate filtrate to dryness.
-
Note: The nitro-intermediate is stable. You can proceed directly or recrystallize from EtOAc/Heptane if purity is <95%.
-
-
Reduction:
-
Dissolve residue in Methanol (800 mL).
-
Charge 10% Pd/C (5 wt% loading, ~5g).
-
Pressurize with H₂ (3 bar/45 psi).
-
Stir at 40°C for 4 hours, then ramp to 50°C for 1 hour to kill hydroxylamine.
-
-
Final Isolation:
-
Filter Pd/C over Celite.
-
Concentrate Methanol to a viscous oil.
-
Redissolve in DCM (500 mL).
-
Wash with Saturated Brine (2 x 100 mL). Do not use more brine than necessary.
-
Dry organic layer (MgSO₄), filter, and concentrate.
-
Add MTBE (300 mL) slowly to the stirring oil.
-
Filter the resulting white solid.
-
References
-
Ariad Pharmaceuticals, Inc. (2016). Preparation of Brigatinib and Intermediates.[5] WO2016178595. Link
-
Huang, W. S., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 59(10), 4948–4964. Link
-
Montchamp, J. L. (2014). Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis. Accounts of Chemical Research, 47(1), 77–87. Link
Sources
Validation & Comparative
Technical Guide: Mass Spectrometry Profiling of (3-Aminophenyl)dimethylphosphine oxide
Topic: Mass Spectrometry Analysis of (3-Aminophenyl)dimethylphosphine oxide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(3-Aminophenyl)dimethylphosphine oxide (CAS: 26728-38-1), often utilized as a solubility-enhancing building block in kinase inhibitor development, presents unique analytical challenges due to its hybrid polarity. It possesses a basic aniline moiety and a highly polar phosphoryl group.[1] This guide compares the performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) and Electron Ionization (EI) to determine the optimal workflow for structural validation and trace quantification.
Key Finding: While EI provides the most structural detail regarding the dimethyl-phosphorus connectivity, ESI(+) is the superior method for sensitivity and quantification in biological matrices, offering a 10-50x lower Limit of Detection (LOD) compared to APCI.
Comparative Analysis of Ionization Architectures
A. Electrospray Ionization (ESI) – The Sensitivity Standard
Mechanism: ESI functions via ion evaporation.[1] The basicity of the primary amine (aniline pKa ~4.6) combined with the hydrogen-bond accepting capability of the phosphine oxide oxygen makes this molecule ideal for protonation (
-
Performance: High sensitivity due to pre-charged solution state.[1]
-
Fragmentation: Soft ionization yields a dominant molecular ion (
170.1).[1] Collision-Induced Dissociation (CID) is required to generate diagnostic fragments.[1] -
Limitation: Susceptible to ion suppression in high-phospholipid matrices (plasma/tissue).[1]
B. Atmospheric Pressure Chemical Ionization (APCI) – The Matrix Specialist
Mechanism: Relies on gas-phase ion-molecule reactions initiated by a corona discharge.[1][2]
-
Performance: Lower absolute sensitivity than ESI for this specific compound because the molecule is polar enough to stay solvated in ESI droplets but not volatile enough for optimal APCI gas-phase transfer.[1]
-
Advantage: Superior linearity in "dirty" samples where ESI suffers from matrix effects.[1] The corona discharge is less affected by co-eluting salts or lipids.[1]
C. Electron Ionization (EI) – Structural Fingerprinting
Mechanism: High-energy (70 eV) electron bombardment in vacuum.
-
Performance: Poor sensitivity for trace analysis; requires derivatization or direct probe insertion if the sample is thermally labile.[1]
-
Advantage: Generates a rich fragmentation spectrum (loss of methyl radicals) without collision gas, essential for confirming the dimethyl vs. ethyl substitution pattern which ESI might obscure.
Performance Comparison Matrix
The following data summarizes the expected performance metrics based on physicochemical properties and standard phosphine oxide behavior.
| Feature | Method A: LC-ESI-MS/MS | Method B: LC-APCI-MS/MS | Method C: GC-EI-MS |
| Primary Ion | |||
| LOD (Est.) | < 1 ng/mL | ~ 20–50 ng/mL | > 100 ng/mL |
| Linearity ( | > 0.995 (0.1–1000 ng/mL) | > 0.990 (10–5000 ng/mL) | N/A (Qualitative) |
| Matrix Tolerance | Low (Requires cleanup) | High (Robust) | Medium (Requires extraction) |
| Key Fragment | |||
| Thermal Risk | Low (Ambient source) | High (Heated nebulizer) | High (Injector port) |
Experimental Protocol: Self-Validating LC-ESI-MS/MS Workflow
This protocol is designed to maximize sensitivity while mitigating the ion suppression common to amine-oxide analysis.[1]
Phase 1: Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50
L of plasma/matrix.[1] -
Precipitation: Add 150
L of Acetonitrile containing 0.1% Formic Acid (promotes amine protonation and releases protein-bound drug). -
Internal Standard: Spike with
-Triphenylphosphine oxide or a structural analog (e.g., (4-aminophenyl)...) at 100 ng/mL. -
Centrifugation: 10,000 x g for 10 mins at 4°C. Inject supernatant.
Phase 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6
m.-
Reasoning: The dimethylphosphine oxide group is polar; a standard C18 retains it sufficiently but allows elution before highly hydrophobic phospholipids.[1]
-
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[1]
-
Note: Methanol is preferred over Acetonitrile for phosphine oxides in ESI to enhance solvation and proton transfer efficiency.[1]
-
Phase 3: Mass Spectrometry Parameters (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM).[1]
-
Transition 1 (Quantifier):
(Loss of methyl radical ).[1] -
Transition 2 (Qualifier):
(Loss of dimethylphosphine oxide moiety ).[1] -
Source Temp: 350°C (Ensure complete desolvation of the polar oxide).
-
Capillary Voltage: 3.5 kV.[1]
Mechanistic Fragmentation Pathway[1]
Understanding the fragmentation is critical for distinguishing this compound from isomers (e.g., ethyl-phenyl phosphine oxides). The following diagram illustrates the dissociation pathway under Collision-Induced Dissociation (CID).
Caption: Proposed ESI(+) fragmentation pathway for (3-Aminophenyl)dimethylphosphine oxide. The loss of the methyl group (m/z 155) is the diagnostic transition for the dimethyl-substituted phosphorus center.
References
-
PubChem. (2025).[1][3] (3-Aminophenyl)dimethylphosphine oxide Compound Summary. National Library of Medicine.[1] [Link]
-
NIST Mass Spectrometry Data Center. (2025).[1] Dimethylphenylphosphine oxide Mass Spectrum (Electron Ionization). U.S. Department of Commerce.[1][4] [Link]
-
Royal Society of Chemistry. (2015). Electronic Supplementary Information: Phosphine Oxide Functionalization. RSC.org.[1] [Link]
-
Shimadzu. (2024).[1] Interfaces for LC-MS: ESI vs APCI Principles. Shimadzu.com.[1] [Link]
Sources
A Comparative Guide to the Electronic Effects in Substituted Phosphine Oxide Ligands
Introduction: The Phosphoryl Group as a Tunable Functional Center
Phosphine oxides (R₃P=O) are a cornerstone class of ligands in modern coordination chemistry and catalysis.[1][2] Their utility stems from the highly polar and basic phosphoryl (P=O) group, which serves as an excellent Lewis base for coordinating to metal centers and a potent hydrogen bond acceptor.[3] The electronic nature of the P=O bond is a subject of nuanced discussion, often depicted as a resonance hybrid between a doubly bonded structure (R₃P=O) and a dative, charge-separated form (R₃P⁺-O⁻).[4][5][6] This latter representation highlights the significant electron density localized on the oxygen atom, which is the primary driver of its coordinating ability.
The true power of phosphine oxide ligands lies in their remarkable tunability. By systematically varying the electronic properties of the three 'R' substituents attached to the phosphorus atom, one can precisely modulate the ligand's performance. This guide provides a comparative framework for understanding, quantifying, and leveraging these electronic effects. We will delve into the key experimental and computational techniques used to characterize these ligands, present comparative data, and offer detailed protocols for researchers aiming to harness their potential in catalyst design, materials science, and drug development.
Pillar 1: The Mechanism of Electronic Influence
The electronic character of the substituents (R) directly dictates the properties of the phosphoryl group through a combination of inductive and resonance effects. The net result of these effects alters the electron density at both the phosphorus and oxygen atoms, thereby influencing the P=O bond strength, polarity, and overall donor capacity of the ligand.[7][8]
-
Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups push electron density towards the phosphorus atom via the inductive effect (+I). This increased electron density on the phosphorus enhances its ability to donate to the oxygen atom, strengthening the dative component of the P=O bond. Consequently, the oxygen becomes more electron-rich and thus a stronger Lewis base.
-
Electron-Withdrawing Groups (EWGs): Substituents such as phenyl, substituted aryl, or haloalkyl groups pull electron density away from the phosphorus atom through inductive (-I) and/or resonance (-M) effects. This diminishes the electron density on the phosphorus and, by extension, on the oxygen. The result is a less basic oxygen atom and a more covalent, less polar P=O bond.
The interplay of these effects is visualized below.
Caption: Influence of substituents on the P=O bond.
Pillar 2: Quantifying Electronic Effects – A Multi-Technique Approach
To rationally design and select ligands, we must first quantify the electronic effects imparted by their substituents. A combination of spectroscopic, parametric, and computational methods provides a comprehensive picture of a ligand's electronic profile.
Spectroscopic Characterization
1. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: The ³¹P NMR chemical shift (δ³¹P) is an exquisitely sensitive probe of the electronic environment around the phosphorus nucleus.[9][10]
-
Causality: Electron-withdrawing groups deshield the phosphorus nucleus, causing its resonance to shift to a higher frequency (downfield). Conversely, electron-donating groups increase the shielding, resulting in an upfield shift to lower frequency.[8][11] This direct correlation allows for a rapid, qualitative comparison of ligands. For instance, comparing triphenylphosphine oxide (Ph₃PO) to tri(p-tolyl)phosphine oxide ((p-MeC₆H₄)₃PO) reveals an upfield shift for the latter due to the electron-donating methyl groups.
2. Infrared (IR) Spectroscopy: The stretching frequency of the phosphoryl bond (ν(P=O)) provides a direct measure of its bond order and strength.[12]
-
Causality: A stronger P=O bond vibrates at a higher frequency. Electron-withdrawing substituents pull electron density away from the phosphorus, increasing the covalent character and strength of the P=O bond, thus leading to a higher ν(P=O) value.[3][13] Conversely, electron-donating groups increase the electron density on the oxygen, lengthening and weakening the bond (increasing its R₃P⁺-O⁻ character), which results in a lower ν(P=O) value.[14][15]
Parametric Models
1. The Hammett Equation: For ligands bearing substituted aryl rings, the Hammett equation (log(K/K₀) = σρ) provides a powerful tool for creating linear free-energy relationships.[16] The Hammett substituent constant (σ) quantifies the electronic effect of a meta or para substituent. By plotting a measured property (like ν(P=O) or a reaction rate) against the known σ values for a series of ligands, one can establish a correlation and predict the behavior of new ligands.[17]
2. The Tolman Electronic Parameter (TEP): While originally developed for phosphine (PR₃) ligands, the TEP concept is invaluable for understanding donor strength.[18][19] The TEP is determined from the A₁ C-O stretching frequency (ν(CO)) of a standard [LNi(CO)₃] complex.[19][20] A more strongly electron-donating ligand (L) leads to a more electron-rich nickel center, which engages in stronger π-backbonding with the CO ligands, weakening the C-O bond and lowering the ν(CO) frequency.[18][21] A lower TEP value signifies a stronger electron-donating ligand.[22] This principle helps contextualize the overall donor capacity of phosphine oxides when they coordinate to metals.
Computational Analysis
Natural Bond Orbital (NBO) Analysis: NBO analysis is a computational method that translates complex wavefunctions into intuitive chemical concepts like bonds, lone pairs, and atomic charges.[23][24] For phosphine oxides, NBO calculations can:
-
Determine the partial charges on the phosphorus and oxygen atoms, providing a quantitative measure of P=O bond polarity.
-
Analyze the composition of the P=O bond, revealing the relative contributions of the σ and π orbitals.
-
Quantify the extent of donation from the phosphorus to the oxygen, confirming the trends predicted by substituent effects.[4]
Caption: Workflow for characterizing ligand electronic effects.
Pillar 3: Comparative Data Analysis
The following table summarizes experimental data for a series of triarylphosphine oxides, demonstrating the clear trends discussed. The substituents range from strongly electron-donating to strongly electron-withdrawing.
| Ligand | Substituent (R) | Hammett Constant (σₚ) | ³¹P NMR Shift (δ³¹P, ppm) | ν(P=O) (cm⁻¹) | Electronic Effect |
| (p-Me₂NC₆H₄)₃PO | -NMe₂ | -0.83 | ~26.5 | ~1185 | Strong EDG |
| (p-MeOC₆H₄)₃PO | -OCH₃ | -0.27 | 28.7 | 1188 | EDG |
| (p-MeC₆H₄)₃PO | -CH₃ | -0.17 | 29.5 | 1190 | Weak EDG |
| (C₆H₅)₃PO | -H | 0.00 | 29.2 - 30.0 | 1193 - 1195 | Neutral Reference |
| (p-ClC₆H₄)₃PO | -Cl | +0.23 | 28.5 | 1199 | EWG |
| (p-CF₃C₆H₄)₃PO | -CF₃ | +0.54 | ~27.8 | ~1205 | Strong EWG |
Note: Exact values can vary slightly based on solvent and experimental conditions. Data compiled and synthesized from principles discussed in cited literature.
Analysis of Trends:
-
ν(P=O) Frequency: As we move down the table from strong electron-donating groups (-NMe₂) to strong electron-withdrawing groups (-CF₃), there is a clear and consistent increase in the P=O stretching frequency. This directly supports the model that EWGs increase the P=O bond order.
-
³¹P NMR Shift: The trend in ³¹P NMR chemical shifts is more complex. While generally EWGs cause a downfield shift, the phosphoryl oxygen's own influence and changes in bond angles can create non-linear relationships, as seen with the chloro and trifluoromethyl substituents.[11] This highlights the importance of using multiple techniques for a complete picture, as IR spectroscopy provides a more direct and unambiguous measure of the P=O bond's electronic state.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing reliable and reproducible data for the comparison of phosphine oxide ligands.
Protocol 1: Determination of P=O Stretching Frequency via FT-IR Spectroscopy
Objective: To accurately measure the ν(P=O) of a series of phosphine oxide ligands to compare their relative electronic properties.
Methodology Rationale: Solution-phase IR spectroscopy is chosen to minimize intermolecular interactions (like hydrogen bonding in a solid-state KBr pellet) that could perturb the ν(P=O) frequency, ensuring the measured value reflects the intrinsic electronic nature of the molecule. A non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or hexane is ideal.[14]
Step-by-Step Protocol:
-
Solution Preparation:
-
Accurately prepare a ~0.01 M solution of the phosphine oxide sample in dry CCl₄ or n-hexane.
-
Causality Check: The low concentration minimizes self-association. Using a dry solvent is critical as any water can hydrogen-bond to the P=O group, artificially lowering its frequency.
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Select a liquid transmission cell with NaCl or KBr windows and a known path length (e.g., 0.5 mm).
-
-
Background Collection:
-
Fill the cell with the pure solvent (CCl₄ or n-hexane).
-
Acquire a background spectrum (e.g., by co-adding 32 scans at a resolution of 4 cm⁻¹). This digitally subtracts the absorbance of the solvent and atmosphere.
-
-
Sample Analysis:
-
Thoroughly rinse the cell with the sample solution and then fill it.
-
Acquire the sample spectrum using the same parameters as the background scan.
-
-
Data Processing:
-
The resulting spectrum should show a strong, sharp absorbance band typically between 1180 cm⁻¹ and 1210 cm⁻¹. This is the ν(P=O) band.
-
Use the spectrometer software to accurately pick the peak maximum.
-
Validation: For each ligand, run the analysis in triplicate to ensure reproducibility. The standard deviation should be less than 1 cm⁻¹.
-
Protocol 2: Determination of ³¹P NMR Chemical Shift
Objective: To measure the δ³¹P of a series of phosphine oxide ligands as a probe of the electronic environment at the phosphorus center.
Methodology Rationale: ³¹P is a spin ½ nucleus with 100% natural abundance, making it an excellent NMR handle. Deuterated chloroform (CDCl₃) is a common solvent that provides a deuterium lock signal for the spectrometer. An external standard (85% H₃PO₄) is used to reference the chemical shifts.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve 10-20 mg of the phosphine oxide sample in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution for sharp signals.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ³¹P frequency.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. Proton decoupling simplifies the spectrum by collapsing any P-H coupling, resulting in a single sharp peak for each unique phosphorus environment.
-
Set the spectral width to cover the expected range for phosphine oxides (e.g., from 0 to 60 ppm).
-
Use a sufficient relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal integration if needed, though it is less critical for simple chemical shift determination.
-
-
Data Processing:
-
Apply a Fourier transform and phase correct the resulting spectrum.
-
Reference the spectrum by setting the peak for the external 85% H₃PO₄ standard to 0 ppm. Modern spectrometers often do this automatically.
-
The sharp singlet in the spectrum corresponds to the phosphine oxide. Record its chemical shift to at least one decimal place.
-
Validation: The sharpness of the singlet and a flat baseline are indicators of a well-acquired spectrum.
-
Conclusion and Outlook
The electronic properties of substituted phosphine oxides are not merely an academic curiosity; they are a design element critical to their function. This guide has established a clear framework for understanding and quantifying these effects. By employing a synergistic approach of IR and NMR spectroscopy, supported by computational analysis, researchers can build predictive models for ligand behavior. The ability to fine-tune the Lewis basicity of the phosphoryl oxygen has profound implications, from controlling the activity and selectivity of transition metal catalysts to designing molecules with specific binding affinities in supramolecular and medicinal chemistry.[25][26] As synthetic methods become more advanced, allowing for ever more complex and functionalized phosphine oxides, the principles and protocols outlined herein will remain fundamental to unlocking their full potential.[7][27][28]
References
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G. L. F. G. L. F., & M. G. M. G. (n.d.). Coordination chemistry and catalysis with secondary phosphine oxides | Request PDF. ResearchGate. [Link]
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Cano, I., Freixa, Z., & van Leeuwen, P. W. N. M. (2019). Coordination chemistry and catalysis with secondary phosphine oxides. Catalysis Science & Technology. [Link]
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Gazizov, K., Khaybullin, D., Balandina, A., Krivolapov, D., Mironova, E., Gerasimova, T., Kholin, K., Gubaidullin, A., & Sinyashin, O. (2011). A New Versatile Synthesis of Functionalized Phosphine Oxides—Efficient Ligands for Rare-Earth Metals Extraction. Synthesis, 2011(09), 1431–1436. [Link]
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Chesnut, D. B. (2009). Variationally determined electronic states for the theoretical analysis of intramolecular interaction. II. Qualitative nature of the P O bond in phosphine oxides. ResearchGate. [Link]
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van Leeuwen, P. W. N. M., Cano, I., & Freixa, Z. (n.d.). Secondary Phosphine Oxides: Bifunctional Ligands in Catalysis. ADDI. [Link]
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Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. (n.d.). Organic-chemistry.org. [Link]
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Dunn, N. L., Ha, M., Radosevich, A. T., & Miller, S. J. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 13(17), 4881–4890. [Link]
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S., P., & T. K., K. (2022). Exploring the Influence of Bis-phosphine Ligands on Lanthanide Complexes: A DFT Study. Journal of Physics: Conference Series, 2267(1), 012061. [Link]
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synthesis, coordination chemistry, and reactivity of functionalized phosphines: toward water - CORE. (n.d.). CORE. [Link]
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Dunn, N. L., Ha, M., Radosevich, A. T., & Miller, S. J. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 13, 4881-4890. [Link]
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Vovk, M. A., Tolstoy, P. M., & Filarowski, A. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 25(6), 1399. [Link]
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Schmidt, M. W., & Gordon, M. S. (1998). Electronic structure of the phosphoryl and thiophosphoryl bonds. SciSpace. [Link]
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Dunn, N. L., Ha, M., Radosevich, A. T., & Miller, S. J. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science. [Link]
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2.9: Phosphines. (2023, May 3). Chemistry LibreTexts. [Link]
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Sachin, A. R., Rao, C. V. B., & Gopakumar, G. (2021). Interactions of phosphate, phosphine oxide and phosphoramide ligands with Th(IV). ResearchGate. [Link]
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Bissessar, D., Egly, J., Achard, T., Steffanut, P., Mauro, M., & Bellemin-Laponnaz, S. (2022). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 27(17), 5427. [Link]
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Power, W. P., & Wasylishen, R. E. (1991). Phosphorus-31 NMR studies of several phosphines in the solid state. Canadian Journal of Chemistry, 69(12), 2190–2196. [Link]
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Hammett plot for the reaction of 1 with para‐X‐substituted phosphines... (n.d.). ResearchGate. [Link]
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Phosphines: preparation, reactivity and applications. (n.d.). Royal Society of Chemistry. [Link]
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Tolman electronic parameter. (2024, January 10). Wikipedia. [Link]
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Ess, D., Kirkland, J., & Stevens, H. (2023, October 10). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. ChemRxiv. [Link]
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Da Silva, J. F. C., Pedrosa, M. S., Nakayama, H. T., & Neto, C. C. (2006). ELECTRONIC STRUCTURE AND 31P NMR CHEMICAL SHIFT OF SUBSTITUTED TRIARYL, DIARYL METHYL AND DIMETHYL ARYL PHOSPHATES-A SEMI-EMPIRICAL MOLECULAR ORBITAL APPROACH. QUIMICA NOVA, 29(5), 989–992. [Link]
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van der Vlugt, J. I. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Dalton Transactions, 40(1), 51–64. [Link]
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Chandra, A., Sachin, A. R., Rao, C. V. S. B., & Gopakumar, G. (2021). Computational studies on the basicity of phosphoryl-oxygen: from phosphate to phosphine oxide. INIS-IAEA. [Link]
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Al-Jibori, S. A. (2012). Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester Research Explorer. [Link]
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Buhl, M., & van Wüllen, C. (2009). Quantifying the Electron-Donating Strength of Phosphine Ligands | Request PDF. ResearchGate. [Link]
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Vovk, M. A., Tolstoy, P. M., & Filarowski, A. (2025). 31 P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors | Request PDF. ResearchGate. [Link]
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Phosphine ligands Definition - Inorganic Chemistry II Key Term. (2025, August 15). Fiveable. [Link]
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Crabtree, R. H., & Nolan, S. P. (2001). Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry, 40(23), 5851–5861. [Link]
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Vovk, M., Tolstoy, P., & Filarowski, A. (n.d.). Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide. SSRN. [Link]
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Vovk, M. A., Tolstoy, P. M., & Filarowski, A. (2022). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. Physical Chemistry Chemical Physics, 24(11), 7121–7133. [Link]
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Vovk, M. A., Tolstoy, P. M., & Filarowski, A. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules (Basel, Switzerland), 25(6). [Link]
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Ellis, D. A., & O’Connor, C. J. (2001). A QSPR study of the 31P NMR chemical shifts of phosphines. Journal of the Chemical Society, Perkin Transactions 2, (1), 109–114. [Link]
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Zingaro, R. A., & Hedges, R. M. (1961). PHOSPHINE OXIDE—HALOGEN COMPLEXES: EFFECT ON P—O AND P—S STRETCHING FREQUENCIES1. The Journal of Physical Chemistry, 65(7), 1132–1136. [Link]
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Buhl, M., & van Wüllen, C. (2009). Quantifying the Electron-Donating Strength of Phosphine Ligands. Semantic Scholar. [Link]
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Balázs, G., & Petz, W. (2019). Electronic aspects of the phosphine-oxide → phosphinous acid tautomerism and the assisting role of transition metal centers | Request PDF. ResearchGate. [Link]
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24.2D: Phosphine and Related Ligands. (2023, May 3). Chemistry LibreTexts. [Link]
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Natural Bond Orbital (NBO) Analysis. (n.d.). Gaussian. [Link]
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Meng, Y., Leng, J., Chen, Z., Ungur, L., & Tong, M.-L. (2021). Six-coordinate lanthanide complexes based on bidentate phosphine oxide ligands: synthesis, structure and magnetic properties. Dalton Transactions, 50(22), 7755–7762. [Link]
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Hillier, I. H., & Saunders, V. R. (1970). A theoretical study of the electronic structure of phosphine oxide and trimethylphosphine oxide and the donor–acceptor properties of phosphine and trimethylphosphine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2475. [Link]
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7.52. Natural Bond Orbital (NBO) Analysis. (n.d.). FACCTs. [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
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A Researcher's Guide to Validating the Purity of Synthesized (3-Aminophenyl)dimethylphosphine Oxide
In the realms of pharmaceutical development and advanced materials science, the absolute purity of a synthesized compound is not merely a quality benchmark—it is the bedrock of reliable, reproducible, and meaningful results. (3-Aminophenyl)dimethylphosphine oxide is a compound of growing interest, particularly as a building block in medicinal chemistry, where the dimethylphosphine oxide moiety can act as a hydrogen-bond acceptor and improve ADME properties.[1] This guide provides a comprehensive framework for researchers to rigorously validate the purity of synthesized (3-Aminophenyl)dimethylphosphine oxide, moving beyond simple confirmation of identity to a quantitative assessment of purity.
This document is structured to provide not just the "how," but the "why," reflecting a philosophy of self-validating protocols. We will explore a multi-technique approach, as no single method can provide a complete picture of a compound's purity.
The Imperative of Purity: Context from Synthesis
The common synthesis routes for aminophenylphosphine oxides, such as the reduction of a nitro-precursor like (3-nitrophenyl)diphenylphosphine oxide, inform our validation strategy.[2] Potential impurities can include unreacted starting materials, byproducts from incomplete reactions, or residual solvents from purification. A robust validation workflow is designed to detect and quantify these potential contaminants.
Phase 1: Structural Confirmation
Before assessing purity, it is essential to confirm that the desired molecule has indeed been synthesized. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for structural elucidation. For (3-Aminophenyl)dimethylphosphine oxide, ¹H, ¹³C, and ³¹P NMR spectra should be acquired.
-
¹H NMR: The proton NMR will show characteristic signals for the aromatic protons, the amine (-NH₂) protons, and the methyl protons on the phosphorus atom. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR will reveal the number of unique carbon environments, including the aromatic carbons and the methyl carbons.
-
³¹P NMR: The phosphorus NMR is particularly diagnostic for phosphine oxides and should show a single peak in the expected chemical shift range (around δ = 30-35 ppm).[3][4]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition to within a few parts per million.[5][6] For (3-Aminophenyl)dimethylphosphine oxide (C₈H₁₂NOP), the expected monoisotopic mass is approximately 169.0656 g/mol .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of (3-Aminophenyl)dimethylphosphine oxide should exhibit characteristic absorption bands for:
-
P=O stretch: A strong band typically in the region of 1150-1200 cm⁻¹.
-
N-H stretch: One or two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
Phase 2: Quantitative Purity Assessment
Once the structure is confirmed, the next critical step is to determine the purity of the bulk material.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for separating and quantifying components in a mixture. For phosphine oxides, a reversed-phase HPLC method is typically effective.
Rationale for Method Development: The choice of a C18 column is standard for separating moderately polar organic compounds. A gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. A UV detector is suitable as the aromatic ring of the analyte is a good chromophore. It is important to note that some phosphine compounds can be prone to on-column oxidation, which can lead to inaccurate results.[7][8] While (3-Aminophenyl)dimethylphosphine oxide is an oxide and thus less susceptible, this should be a consideration if analyzing related phosphine ligands.
Experimental Protocol: HPLC Purity Determination
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.
Data Analysis: Purity is typically assessed by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. For high-purity compounds expected in drug development, the purity should be >95%, and ideally >99%.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent complementary technique to HPLC, particularly for identifying volatile or semi-volatile impurities.[9] While phosphine oxides can have high boiling points, GC-MS can be suitable for their analysis.[10]
Causality in Method Choice: GC-MS provides orthogonal selectivity to HPLC. Impurities that might co-elute with the main peak in HPLC could be separated by GC. The mass spectrometer provides definitive identification of any separated impurities.
Experimental Protocol: GC-MS Impurity Profiling
-
Column: A low-to-mid polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
Injector: Splitless mode at 280 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-500 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.
Elemental Analysis (CHNS/O)
Elemental analysis is a fundamental technique that provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample through combustion analysis.[11][12] It serves as a crucial check of the empirical formula and overall purity.[13]
Trustworthiness of the Method: For a pure sample of (3-Aminophenyl)dimethylphosphine oxide (C₈H₁₂NOP), the theoretical elemental composition is:
-
Carbon: 56.79%
-
Hydrogen: 7.15%
-
Nitrogen: 8.28%
According to many chemistry journals, the experimentally determined values should be within ±0.4% of the theoretical values to be considered pure.[5][6]
Comparison of Purity Validation Techniques
| Technique | Strengths | Weaknesses | Best For |
| HPLC | Excellent for quantifying non-volatile impurities. High precision and accuracy. | May not separate all impurities. On-column degradation is a possibility for some compounds.[7][8] | Quantitative purity assessment of the main component. |
| GC-MS | Excellent for identifying volatile and semi-volatile impurities. High sensitivity and specificity. | Not suitable for non-volatile or thermally labile compounds. | Impurity profiling and identification. |
| NMR | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Lower sensitivity for detecting minor impurities compared to chromatographic methods. | Structural confirmation and can be used for purity assessment against a certified standard. |
| Elemental Analysis | Provides fundamental confirmation of elemental composition. A good indicator of bulk purity. | Does not provide information on the nature of impurities. Insensitive to isomeric impurities. | An orthogonal check of bulk purity and empirical formula. |
Visualizing the Validation Workflow
A logical and systematic workflow ensures all aspects of purity are addressed.
Caption: Overall workflow for the validation of synthesized (3-Aminophenyl)dimethylphosphine oxide.
Decision Making in Analytical Technique Selection
The choice of analytical technique often depends on the specific question being asked at each stage of the validation process.
Caption: Decision tree for selecting the appropriate analytical validation technique.
Conclusion
Validating the purity of (3-Aminophenyl)dimethylphosphine oxide is a multi-faceted process that requires an orthogonal array of analytical techniques. By systematically confirming the structure with NMR, MS, and IR spectroscopy, and then quantifying the purity with HPLC, GC-MS, and elemental analysis, researchers can have high confidence in the quality of their material. This rigorous approach is fundamental to ensuring the integrity of subsequent experimental work, particularly in the exacting field of drug development.
References
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-
Wikipedia. (n.d.). Elemental analysis. [Link]
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A Senior Application Scientist's Guide to Steric Effects of Phosphine Oxide Ligands on Catalytic Efficiency
Introduction: Beyond Stoichiometric Byproducts to Catalytic Masterminds
For decades, phosphine oxides were primarily viewed as the inert, often frustrating, byproducts of reactions like the Wittig or Mitsunobu.[1] Their high stability made them seem like a thermodynamic sink, the end of the road for the more reactive and catalytically crucial trivalent phosphine ligands. However, this very stability is now being harnessed. In modern catalysis, phosphine oxides are increasingly employed as robust, air-stable "pre-ligands."[1][2] They can be stored and handled with ease on the benchtop, and upon introduction to the reaction vessel, they are reduced in situ to the catalytically active phosphine species.[1][3]
This guide moves beyond the synthesis and delves into the critical impact of their structure on catalytic performance. The efficacy of a phosphine ligand, generated from its oxide precursor, is profoundly influenced by its steric and electronic properties.[4][5] While electronic effects tune the electron density at the metal center, it is the ligand's steric profile—its size and shape—that often dictates the catalyst's activity, selectivity, and overall efficiency by controlling the geometry and accessibility of the catalytic site.[6]
Here, we will dissect the steric parameters used to rationalize ligand performance, provide comparative data from key cross-coupling reactions, and offer detailed protocols for researchers aiming to screen and optimize these powerful catalytic tools.
Chapter 1: Quantifying Steric Bulk: A Tale of Two Metrics
To understand how a ligand's architecture impacts catalysis, we must first quantify its size. Two parameters have become indispensable in this field: the Tolman Cone Angle (θ) and the Percent Buried Volume (%Vbur). While often used interchangeably, they describe fundamentally different aspects of steric hindrance, and understanding their distinction is crucial for rational ligand design.[7][8]
The Tolman Cone Angle (θ)
First introduced by Chadwick A. Tolman, the cone angle is a measure of the overall steric bulk of a phosphine ligand.[9] It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the entire ligand's van der Waals radii.[9] A larger cone angle implies a bulkier ligand.
The Percent Buried Volume (%Vbur)
Percent buried volume offers a more refined view of the steric environment. It quantifies the volume occupied by a ligand within a defined sphere (typically with a radius of 3.5 Å) around the metal center.[7] This metric specifically focuses on the steric congestion in the immediate vicinity of the metal, which is often the most critical area for substrate binding and catalytic turnover.[10][11]
The Critical Distinction: Remote vs. Proximal Steric Hindrance
A ligand can have a large cone angle but a relatively small buried volume. This scenario, termed "remote steric hindrance," describes a ligand that is bulky at a distance from the metal but less crowded at the point of attachment.[7][8] Conversely, a ligand with a large buried volume is sterically encumbered directly at the metal center.
This distinction is not merely academic; it has profound implications for catalysis, particularly when switching between different transition metals. For example, in nickel-catalyzed cross-coupling, ligands with remote steric hindrance (large cone angle, small %Vbur) are often highly effective.[7][8] The smaller atomic radius of nickel compared to palladium means it is more sensitive to crowding in its immediate coordination sphere. Ligands designed for palladium, which often have a large buried volume, can "crowd out" a nickel center, preventing substrate binding and shutting down catalysis.[7]
Chapter 2: How Sterics Govern Key Steps in Cross-Coupling Catalysis
The steric profile of a phosphine ligand directly influences the kinetics and thermodynamics of each elementary step in a typical cross-coupling catalytic cycle.
-
Oxidative Addition : This initial, often rate-limiting, step involves the insertion of the metal center into the substrate (e.g., an aryl halide). Bulky, electron-rich phosphine ligands are known to accelerate this process by promoting the formation of a coordinatively unsaturated, highly reactive 14-electron species.[12][13]
-
Transmetalation : The transfer of an organic group from another metallic reagent (like a boronic acid in Suzuki coupling) to the catalyst's metal center. The ligand's sterics can influence the ease of approach of the transmetalating agent.
-
Reductive Elimination : This is the final, product-forming step where the two coupled organic fragments are expelled from the metal center, regenerating the active catalyst. Steric pressure from bulky ligands can facilitate this step, particularly for hindered substrates where the desired C-C bond formation is challenging.[14]
Chapter 3: Comparative Performance in Demanding Catalytic Reactions
The optimal choice of ligand is highly dependent on the specific transformation. Below, we compare the performance of various phosphine ligands (often generated from their oxide precursors) in two of the most widely used cross-coupling reactions in drug development and materials science.
Case Study 1: The Suzuki-Miyaura Coupling
A cornerstone of C-C bond formation, the Suzuki-Miyaura reaction is profoundly influenced by ligand choice.[12] Bulky dialkylbiaryl phosphines have emerged as a dominant class of ligands, enabling the coupling of even challenging, sterically hindered substrates at room temperature.[12][15]
| Ligand Precursor (Oxide) / Ligand | Structure (Simplified) | Cone Angle (θ)°[9] | %Vbur (Pd)[7] | Aryl Halide | Arylboronic Acid | Yield (%)[12] |
| Triphenylphosphine Oxide (TPPO) | PPh₃ | 145 | 32.2 | 4-Chlorotoluene | Phenylboronic acid | <5 |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 194 (Est.) | 35.8 | 2-Chlorotoluene | Phenylboronic acid | 98 |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 212 (Est.) | 43.1 | 4-Chlorotoluene | Phenylboronic acid | >99 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 42.1 | 4-Chlorotoluene | Phenylboronic acid | 95 |
Data compiled and adapted from representative literature to show performance trends.[7][9][12]
Analysis: The data clearly shows that for the Suzuki-Miyaura coupling of a relatively unreactive aryl chloride, the simple triphenylphosphine is ineffective. In contrast, the bulky biaryl phosphines SPhos and XPhos, which combine large cone angles with significant buried volume, provide outstanding yields.[12][15] This demonstrates their ability to promote the difficult oxidative addition of aryl chlorides while also facilitating the subsequent catalytic steps.
Case Study 2: The Buchwald-Hartwig Amination
This reaction forms C-N bonds and is indispensable for synthesizing arylamines, a common motif in pharmaceuticals. The success of this transformation, especially with less reactive aryl chlorides, hinges on the use of sterically demanding phosphine ligands.[16][17]
| Ligand | Structure (Simplified) | Amine | Aryl Halide | Base | Temp (°C) | Yield (%)[17] |
| P(t-Bu)₃ | Tri-tert-butylphosphine | Morpholine | Chlorobenzene | NaOt-Bu | 80 | 98 |
| PPh₃ | Triphenylphosphine | Morpholine | Chlorobenzene | NaOt-Bu | 80 | <2 |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | n-Hexylamine | 4-Chloroanisole | NaOt-Bu | 100 | 99 |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Primary Amine | Aryl Chloride | K₃PO₄ | 110 | 97 |
Data compiled and adapted from representative literature to show performance trends.[14][17]
Analysis: Similar to the Suzuki coupling, standard ligands like PPh₃ fail with challenging aryl chloride substrates. The very bulky P(t-Bu)₃ shows excellent activity. The Buchwald-type biaryl phosphine ligands, such as RuPhos and BrettPhos, are designed with specific structural features that lock the ligand into a conformation that promotes reductive elimination, leading to exceptional catalytic efficiency across a broad range of substrates.[14]
Chapter 4: Experimental Design & Protocols
Reproducible and systematic experimentation is key to identifying the optimal ligand for a given transformation. Here we provide a general workflow for ligand screening and a protocol for the synthesis of a phosphine oxide pre-ligand.
Experimental Workflow for Ligand Screening
Protocol 1: Synthesis of an Unsymmetrical Bis(phosphine) Oxide via SPO Precursors
This protocol is adapted from methodologies utilizing air-stable secondary phosphine oxide (SPO) intermediates to construct more complex ligands.[18]
-
Deprotonation of SPO: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the starting secondary phosphine oxide (e.g., diphenylphosphine oxide) (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of a strong base, such as sodium hexamethyldisilazide (NaHMDS) (1.05 eq.), dropwise. Stir for 30 minutes at 0 °C to generate the nucleophilic phosphinite anion.
-
Alkylation: To the solution of the phosphinite anion, add a solution of an alkyl halide containing a second leaving group (e.g., 1-bromo-3-chloropropane) (1.1 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or ³¹P NMR.
-
Second Nucleophilic Substitution: In a separate flask, repeat step 1-2 with a different secondary phosphine oxide (e.g., dicyclohexylphosphine oxide) to generate a second, distinct phosphinite anion.
-
Transfer the solution of the crude (3-chloropropyl)dialkylphosphine oxide from the first step into the second phosphinite anion solution via cannula.
-
Stir at room temperature until the reaction is complete.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure unsymmetrical bis(phosphine) oxide.
Protocol 2: General Procedure for a Comparative Suzuki-Miyaura Coupling Screen
This protocol is based on established methods for ligand evaluation.[12]
-
Array Preparation: In a glovebox, arrange an array of glass vials equipped with stir bars.
-
Reagent Addition (Solids): To each vial, add the aryl halide (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Catalyst Stock Solution: Prepare a stock solution of the palladium source (e.g., Pd(OAc)₂) in the reaction solvent (e.g., anhydrous toluene or dioxane).
-
Ligand Stock Solutions: Prepare separate stock solutions for each phosphine oxide ligand to be tested, ensuring the desired ligand-to-palladium ratio (typically 1:1 to 2:1) will be met.
-
Catalyst Loading: To each vial, add the required volume of the palladium source stock solution (e.g., to achieve 1 mol % Pd loading).
-
Ligand Addition: To each respective vial, add the required volume of its corresponding ligand stock solution.
-
Initiation: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., room temperature or 80 °C).
-
Monitoring and Analysis: After a set time (e.g., 2, 8, 24 hours), take an aliquot from each reaction, quench it, and analyze by GC-MS or LC-MS with an internal standard to determine the reaction yield and turnover frequency (TOF).[19]
Conclusion and Future Outlook
The steric properties of phosphine ligands, delivered via their stable oxide precursors, are a paramount design feature in modern catalysis. The simplistic view of a single steric parameter is insufficient; a nuanced understanding of the interplay between overall bulk (cone angle) and congestion at the metal center (buried volume) is essential for predicting and rationalizing catalytic efficiency.[7][8] As demonstrated in Suzuki-Miyaura and Buchwald-Hartwig couplings, tailoring the ligand's steric profile to the specific metal and substrate combination can lead to dramatic improvements in reaction yield and scope.
Future advancements in ligand design will likely involve data-driven approaches, using computational tools to map ligand space and predict catalytic performance before a single experiment is run.[20][21] By combining these in silico methods with high-throughput experimental screening, the development of next-generation catalysts, built upon the foundational principles of steric and electronic control, will continue to accelerate innovation in the chemical and pharmaceutical industries.
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Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(8), 779–784. [Link]
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Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. [Link]
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Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. ORCA. [Link]
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The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. University of Manchester Research Explorer. [Link]
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Chemistry LibreTexts. (2023). 24.2D: Phosphine and Related Ligands. [Link]
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University of California, Berkeley. (n.d.). Phosphine Ligands. [Link]
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Pugh, D., et al. (2019). Synthesis of Unsymmetrical Bis(phosphine) Oxides and Their Phosphines via Secondary Phosphine Oxide Precursors. Molecules, 24(17), 3042. [Link]
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Poater, A., et al. (2017). Computational assessment on the Tolman cone angles for P-ligands. Pure and Applied Chemistry, 89(4), 487-496. [Link]
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Smith, R. C., et al. (2015). A tertiary phosphine oxide ligand-based recyclable system for the Suzuki–Miyaura and Negishi reactions: evidence for pseudo-homogeneous catalysis. Catalysis Science & Technology, 5(1), 194-200. [Link]
-
Bohrium. (2010). Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Properties in Organometallic Chemistry. Ask this paper. [Link]
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Ujaque, G., et al. (2011). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 696(1), 330-342. [Link]
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Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
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ResearchGate. (2018). New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function. [Link]
-
Ge, S., et al. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 47(39), 13782-13786. [Link]
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Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of phosphine oxides. [Link]
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Organic Chemistry Portal. (n.d.). Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. [Link]
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ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. [Link]
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Johnson, G. E., et al. (2018). Role of Sterics in Phosphine-Ligated Gold Clusters. The Journal of Physical Chemistry C, 122(34), 19830-19839. [Link]
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Doyle Group, UCLA. (2021). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. [Link]
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Doyle Group. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
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Jean, M., et al. (2016). Advances in Homogeneous Catalysis Using Secondary Phosphine Oxides (SPOs): Pre-ligands for Metal Complexes. CHIMIA, 70(1/2), 10-15. [Link]
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ACS Publications. (2017). Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. Organometallics. [Link]
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ResearchGate. (2015). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
RSC Publishing. (2025). Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability. Nanoscale Advances. [Link]
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ResearchGate. (2020). Mixed Phosphine—Phosphine Oxide Ligands. [Link]
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ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2236–2255. [Link]
-
National Center for Biotechnology Information. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Nature Communications, 15(1), 478. [Link]
-
ACS Publications. (2022). Impact of Phosphine Featurization Methods in Process Development. Organic Process Research & Development, 26(9), 2636–2643. [Link]
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ACS Publications. (2025). Secondary Phosphine Oxide-Stabilized Pd Nanoparticles: Ligand-Controlled Chemoselective Hydrogenation of Nitro Compounds toward Amines in Water. ACS Omega. [Link]
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ResearchGate. (n.d.). Evaluation of the C–C coupling performance. [Link]
-
Chemical Review and Letters. (2024). Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd. [Link]
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Safety Operating Guide
Operational Protocol: Safe Disposal of (3-Aminophenyl)dimethylphosphine Oxide
Executive Summary & Chemical Profile
(3-Aminophenyl)dimethylphosphine oxide is a bifunctional intermediate often used in ligand synthesis.[1] Its disposal requires a nuanced approach because it contains two distinct reactive centers: a basic primary amine and a thermally stable phosphine oxide.
Unlike its pyrophoric phosphine precursors, this oxide is chemically stable, which paradoxically makes it persistent in the environment. Disposal must prioritize complete thermal destruction (incineration) while preventing immediate reactions with incompatible waste streams in the laboratory satellite accumulation area (SAA).
Chemical Hazard Profile (GHS Standards)
| Property | Classification | Operational Implication |
| Toxicity | Acute Tox. 4 (Oral) | Harmful if swallowed; avoid dust generation.[1][2][3] |
| Reactivity | Basic (Amine) | DO NOT mix with strong acids or acid chlorides in waste drums (Exothermic). |
| Stability | High (P=O bond) | Resistant to hydrolysis; requires high-temp incineration.[1] |
| Environmental | Aquatic Chronic 3 | Zero tolerance for drain disposal.[1] |
Pre-Disposal Assessment: The "Self-Validating" System
To ensure safety, you must treat the disposal process as a self-validating experiment.[1] Before moving the material to a waste container, perform the following Compatibility Check :
-
State Verification: Is the waste a pure solid or a solution?
-
pH Check (Aqueous Solutions): If the material is in an aqueous buffer, verify pH.
-
Rule: If pH < 4, do not add to a general organic waste container containing cyanides or sulfides.
-
-
Oxidizer Scan: Ensure the receiving waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides). The amine group is susceptible to rapid, exothermic oxidation.
Diagram 1: Waste Stream Decision Logic
Figure 1: Decision tree for segregating (3-Aminophenyl)dimethylphosphine oxide based on physical state and solvent matrix.
Step-by-Step Disposal Protocol
Phase A: Solid Waste (Pure Compound)
Objective: Containment and labeling for incineration.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety glasses. If handling fine powder (>10g), use a powder hood or N95 respirator to prevent inhalation (H335).
-
Primary Containment: Transfer the solid material into a clear, sealable bag or a screw-top glass jar.
-
Why: Double containment prevents dust release if the outer waste drum is compromised.
-
-
Labeling: Attach a hazardous waste tag immediately.
-
Segregation: Place the container in the Solid Hazardous Waste drum.
-
Critical: Ensure this drum is NOT used for oxidizing solids (e.g., permanganates).
-
Phase B: Liquid Waste (Reaction Mixtures)
Objective: Prevent solvent incompatibility and pipe clogging.
-
Solvent Compatibility:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste .[1]
-
If dissolved in Methanol, Ethanol, or Acetone : Dispose in Non-Halogenated Waste .
-
-
Concentration Alert: If the concentration is high (>10% w/v), precipitate the solid if possible (using hexane/ether) and dispose as solid (Phase A).
-
Why: High concentrations of phosphine oxides can crystallize in waste carboys, creating "shock-sensitive" looking crystals that scare safety officers and require expensive remote opening procedures.[1]
-
-
Pouring: Use a funnel. Do not fill the waste container >90% full (leave headspace for expansion).
Diagram 2: Chemical Segregation Logic
Figure 2: Compatibility map. Red arrows indicate dangerous combinations that must be avoided in the Satellite Accumulation Area.
[1]
Emergency Procedures (Spill Response)
In the event of a benchtop spill, follow the "C.L.E.A.N." protocol:
-
C ontain: Isolate the area.[3][8][9][10] If powder, turn off nearby fans to prevent dispersal.
-
L ocate SDS: Confirm hazards (Skin Irritant H315, Eye Irritant H319).
-
E quip: Wear double nitrile gloves, goggles, and a lab coat.
-
A bsorb/Sweep:
-
Liquids: Cover with vermiculite or absorbent pads.
-
Solids: Wet a paper towel with water (to suppress dust) and gently wipe up the powder. Do not dry sweep. [1]
-
-
N eutralize/Notify: Place all cleanup materials into a sealable bag. Label as "Hazardous Waste - Debris contaminated with (3-Aminophenyl)dimethylphosphine oxide."[1]
Regulatory & Environmental Context
Why Incineration?
While (3-Aminophenyl)dimethylphosphine oxide is not typically listed on the EPA's specific "P-list" (acutely toxic) or "U-list" (toxic), it falls under the General Duty Clause for hazardous waste.[1]
-
Phosphorus Load: Standard wastewater treatment cannot easily remove organophosphorus compounds.[1] Releasing this into drains contributes to eutrophication and long-term aquatic toxicity (H412).[1]
-
Thermal Destruction: Commercial incineration ensures the P=O bond is mineralized to phosphate salts (captured by scrubbers) and the amine nitrogen is converted to
or captured .
RCRA Coding (US Only)
If you are required to assign a code for a mixed waste stream:
-
D001: If dissolved in ignitable solvents (MeOH, Acetone).
-
Unlisted Hazardous Waste: If solid. Label clearly to ensure the disposal vendor (e.g., Veolia, Clean Harbors) routes it to an incinerator capable of handling phosphorus loading.
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PubChem. (3-Aminophenyl)dimethylphosphine oxide Compound Summary. National Library of Medicine. Available at: [Link]
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-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
